Benzo[c][1,2]oxaborole-1,6(3H)-diol
Description
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Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRHWLMUVDGIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680617 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196473-37-6 | |
| Record name | 2,1-Benzoxaborole-1,6(3H)-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2,1-benzoxaborole-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Benzo[c]oxaborole-1,6(3H)-diol
Abstract
The benzoxaborole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as the core of clinically approved drugs and a multitude of investigational agents.[1][2] Its unique chemical properties, stemming from the integrated boronic acid within a bicyclic system, confer desirable pharmacokinetics and a novel mechanism of action, often involving the reversible covalent inhibition of enzymes.[3][4][5] Benzo[c]oxaborole-1,6(3H)-diol, a key derivative, represents a valuable building block for the synthesis of targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from a commercially available precursor. We detail the strategic rationale behind the synthetic route, provide a step-by-step experimental protocol, and outline a complete workflow for its analytical characterization, ensuring the production of a highly pure and validated final product for research and drug development applications.
Introduction: The Significance of the Benzoxaborole Scaffold
Benzoxaboroles have emerged over the last two decades as a versatile and powerful class of compounds in drug discovery.[3] This is exemplified by the clinical success of tavaborole (Kerydin®), an antifungal for treating onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[5] The therapeutic efficacy of these molecules is intrinsically linked to the boron atom, which acts as a Lewis acid, enabling it to form stable, reversible covalent bonds with target biomolecules, particularly with the cis-diol moieties found in key enzymes.[4] For instance, the antifungal activity of tavaborole stems from its ability to trap tRNA at the editing site of fungal leucyl-tRNA synthetase (LeuRS), thereby halting protein synthesis.[4][6]
Beyond their mechanism of action, benzoxaboroles exhibit favorable drug-like properties, including low biotoxicity, enhanced aqueous solubility compared to simple boronic acids, and robust chemical stability.[3][7] Benzo[c]oxaborole-1,6(3H)-diol, the subject of this guide, is a strategically important intermediate. The presence of the C6-hydroxyl group provides a synthetic handle for further functionalization, allowing for the development of new chemical entities with tailored potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategy and Workflow
The construction of the benzoxaborole ring system requires the strategic formation of a C-O bond and a B-O bond from an appropriately substituted benzene precursor. Our chosen strategy employs a robust and scalable three-step sequence starting from the readily available 4-methoxy-2-methylphenylboronic acid.
Causality Behind the Synthetic Design:
-
Phenolic Protection: The synthesis commences with a methoxy-protected phenol. This is a critical strategic decision to prevent unwanted side reactions during the subsequent free-radical bromination step. A free phenol would readily react with the electrophilic bromine source (NBS), leading to aromatic bromination rather than the desired benzylic functionalization.
-
Selective Benzylic Bromination: The key C-C to C-Br transformation is achieved via a standard free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN). This method is highly selective for the benzylic position of the methyl group, which is activated for radical formation.
-
Intramolecular Cyclization & Deprotection: The crude benzylic bromide is an ideal precursor for intramolecular cyclization. Upon basic workup, the boronic acid and the newly formed hydroxymethyl group are positioned for spontaneous ring closure to form the stable oxaborole ring. The final step involves a standard ether cleavage using boron tribromide (BBr₃) to unmask the C6-phenol, yielding the target diol.
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol
Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(Bromomethyl)-4-methoxyphenylboronic Acid
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-2-methylphenylboronic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (ACN) to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue, 2-(bromomethyl)-4-methoxyphenylboronic acid, is often carried forward to the next step without extensive purification due to its lability.
Causality Note: AIBN initiates the reaction by generating radicals upon heating. NBS serves as the bromine source for the selective radical bromination at the benzylic position. The reaction is performed under reflux to ensure thermal decomposition of AIBN and maintain an adequate reaction rate.
Step 2: Synthesis of 6-Methoxybenzo[c]oxaborol-1(3H)-ol
-
Dissolution: Dissolve the crude 2-(bromomethyl)-4-methoxyphenylboronic acid from the previous step in a mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate solution (1:1 v/v).
-
Cyclization: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. The mild basic conditions promote the intramolecular Sₙ2 reaction, where the boronic acid oxygen displaces the bromide, forming the oxaborole ring.
-
Extraction: Acidify the mixture to pH ~4-5 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-methoxybenzo[c]oxaborol-1(3H)-ol as a solid.
Step 3: Synthesis of Benzo[c]oxaborole-1,6(3H)-diol
-
Reagent Setup: Dissolve the purified 6-methoxybenzo[c]oxaborol-1(3H)-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Deprotection: Cool the solution to 0°C in an ice bath. Add a solution of boron tribromide (BBr₃, 1.5 eq, 1.0 M in DCM) dropwise over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Isolation & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, Benzo[c]oxaborole-1,6(3H)-diol, can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield a pure solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Benzo[c]oxaborole-1,6(3H)-diol.
| Property | Value | Source |
| Molecular Formula | C₇H₇BO₃ | [8][9] |
| Molecular Weight | 149.94 g/mol | [8][9][10] |
| Appearance | Expected as a white to off-white solid | N/A |
Spectroscopic Analysis Workflow
The workflow for analytical validation involves a suite of spectroscopic techniques to provide orthogonal confirmation of the molecular structure.
Expected Spectroscopic Data
The following table summarizes the expected data from key spectroscopic analyses.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, Ar-OH), δ ~9.0 (s, 1H, B-OH), δ ~7.2-7.5 (d, 1H, Ar-H), δ ~6.7-6.9 (m, 2H, Ar-H), δ ~4.9-5.1 (s, 2H, -CH₂-). | The spectrum should show distinct signals for the aromatic protons, the benzylic methylene protons, and the two exchangeable hydroxyl protons. |
| ¹³C NMR | δ ~155-160 (Ar C-OH), δ ~110-145 (4 additional Ar C), δ ~65-70 (-CH₂-). The carbon attached to boron may not be observed or be very broad. | Confirms the carbon framework, including the key aromatic and methylene environments. |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad, O-H stretch, phenolic), ~3200 cm⁻¹ (sharp, B-OH stretch), ~3000-3100 cm⁻¹ (C-H stretch, aromatic), ~1415-1450 cm⁻¹ (B-OH vibration). | IR is highly diagnostic for benzoxaboroles, with a characteristic B-OH stretch.[11] The presence of the phenolic OH is also easily confirmed. |
| Mass Spec (ESI+) | m/z = 150.9 [M+H]⁺, 172.9 [M+Na]⁺ | Confirms the correct molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental formula. |
Conclusion
This guide outlines a logical and robust synthetic route for the preparation of Benzo[c]oxaborole-1,6(3H)-diol, a valuable intermediate for drug discovery. The methodology is grounded in established chemical principles, with each step chosen to maximize yield and purity. The accompanying characterization workflow provides a clear path to validating the final product, ensuring its suitability for further research. By leveraging the unique properties of the benzoxaborole core, the availability of versatile building blocks like the one described herein will continue to fuel the development of next-generation therapeutics.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxaboroles for Drug Design - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. benzo[c][1,2]oxaborole-1,5(3H)-diol | 1187190-70-0 [chemicalbook.com]
- 9. benzo[c][1,2]oxaborole-1,6(3H)-diol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Crisaborole in Atopic Dermatitis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atopic Dermatitis (AD) is a chronic inflammatory skin disorder underpinned by a complex interplay between skin barrier dysfunction and immune dysregulation.[1] A key pathological feature is the heightened inflammatory state driven by an imbalance in intracellular signaling pathways within immune cells. Crisaborole, a non-steroidal topical ointment, represents a targeted therapeutic intervention for mild to moderate AD.[2][3][4] This document provides a detailed exploration of its core mechanism of action. Crisaborole selectively targets and inhibits phosphodiesterase 4 (PDE4), an enzyme overactive in the immune cells of AD patients.[4][5] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), restoring intracellular levels of this critical second messenger. The subsequent elevation in cAMP orchestrates a downstream cascade of anti-inflammatory effects, most notably the suppression of pro-inflammatory cytokine production, thereby alleviating the clinical signs and symptoms of atopic dermatitis.[2][6][7]
The Pathophysiological Nexus: PDE4 and cAMP in Atopic Dermatitis
To comprehend the therapeutic action of crisaborole, one must first appreciate the central role of the phosphodiesterase 4 (PDE4) enzyme in the inflammatory milieu of atopic dermatitis.
cAMP: A Fulcrum of Inflammatory Control
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular functions, including the inflammatory response.[2][8] Within immune cells, elevated levels of cAMP generally exert an immunosuppressive effect. It functions as a negative regulator of pro-inflammatory mediators, effectively acting as a brake on the inflammatory cascade.[2][9]
PDE4 Overactivity in Atopic Dermatitis
The intracellular concentration of cAMP is meticulously controlled by a balance between its synthesis by adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). The PDE4 family, which comprises four subtypes (PDE4A, 4B, 4C, and 4D), is the predominant PDE class responsible for hydrolyzing cAMP in inflammatory cells such as T-cells, monocytes, and keratinocytes.[10][11][12]
In the context of atopic dermatitis, these immune cells exhibit a state of PDE4 overactivity.[3][4][13] This enzymatic hyperactivity leads to the accelerated degradation of cAMP into its inactive metabolite, adenosine monophosphate (AMP).[2][13] The resulting depletion of intracellular cAMP lifts the natural brake on inflammation, leading to the excessive production and release of pro-inflammatory cytokines that drive the characteristic signs of AD, such as erythema, pruritus, and eczematous lesions.[5][6][7]
References
- 1. Introduction - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. nationaleczema.org [nationaleczema.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crisaborole for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
The Emergence of a Novel Benzoxaborole: A Technical Guide to the Discovery and Development of AN2728 (Crisaborole)
Introduction
In December 2016, the U.S. Food and Drug Administration (FDA) approved Eucrisa® (crisaborole) ointment, 2%, a novel non-steroidal phosphodiesterase-4 (PDE4) inhibitor for the treatment of mild-to-moderate atopic dermatitis (AD). This marked the culmination of a dedicated research and development program, introducing the first new prescription therapy for atopic dermatitis in over a decade. Developed by Anacor Pharmaceuticals, AN2728 (the investigational name for crisaborole) represents a significant advancement in dermatological therapeutics, born from a unique boron chemistry platform. This guide provides an in-depth technical narrative of the discovery and development journey of crisaborole, from the foundational science of its benzoxaborole scaffold to the comprehensive clinical program that established its efficacy and safety.
The Unmet Need in Atopic Dermatitis Management
Atopic dermatitis is a chronic inflammatory skin disease characterized by intense itching, redness, and skin barrier dysfunction. Affecting nearly 18 million people in the United States, the majority of cases are of mild to moderate severity. For years, the therapeutic landscape was dominated by topical corticosteroids and calcineurin inhibitors, treatments effective yet associated with potential long-term side effects such as skin atrophy or immunosuppression, creating a significant need for a safe and effective non-steroidal option.
The Boron Advantage: Discovery of the Benzoxaborole Scaffold
The story of crisaborole begins with the exploration of boron chemistry as a drug discovery platform. Boron, an element historically overlooked in medicinal chemistry, possesses a unique feature: an empty p-orbital that allows it to form reversible covalent bonds with biological targets. Anacor Pharmaceuticals pioneered the development of a novel class of boron-containing compounds, the benzoxaboroles, which demonstrated improved drug-like properties.
The key insight was that incorporating the boron atom into a cyclic benzoxaborole structure modulated its reactivity, reducing the off-target effects seen with earlier boronic acids and creating highly selective inhibitors. This platform's ability to "tune" the boron's reactive center allowed for the optimization of critical properties like solubility, permeability, and metabolic stability. This foundational work set the stage for screening these compounds against various therapeutic targets.
Mechanism of Action: Pinpointing Phosphodiesterase 4 (PDE4)
The inflammatory cascade in atopic dermatitis is driven by the overproduction of pro-inflammatory cytokines. A key regulator of this process is the enzyme phosphodiesterase 4 (PDE4), which is abundant in immune and epithelial cells. PDE4 degrades the intracellular second messenger cyclic adenosine monophosphate (cAMP). Lower levels of cAMP lead to the activation of inflammatory pathways and the release of cytokines like TNF-α, IL-12, and IL-23.
The scientific rationale was clear: inhibiting PDE4 would increase intracellular cAMP levels, subsequently suppressing the production of these inflammatory mediators. The benzoxaborole library was screened for PDE4 inhibitory activity, leading to the identification of a promising new class of anti-inflammatory agents.
Lead Identification and Optimization: The Path to AN2728
With a validated target and a promising chemical scaffold, the next phase involved extensive structure-activity relationship (SAR) studies to identify a lead candidate suitable for topical delivery. The goal was to engineer a molecule with high PDE4 potency, excellent skin penetration, and rapid systemic metabolism to minimize off-target effects.
A series of phenoxy benzoxaboroles were synthesized and evaluated. The research demonstrated that adding a substituted phenoxy group at the C-5 position of the benzoxaborole was critical for activity. Through this iterative
An In-Depth Technical Guide to Benzo[c]oxaborole-1,6(3H)-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Scaffold
The benzoxaborole moiety has rapidly emerged as a "privileged scaffold" in medicinal chemistry, transitioning from a chemical curiosity to a cornerstone of several FDA-approved drugs. This guide focuses on a specific, yet promising derivative, Benzo[c]oxaborole-1,6(3H)-diol. Its unique structural features, combining the attributes of a boronic acid and a cyclic boronic ester, confer a distinct set of physicochemical properties that are highly relevant for the design of novel therapeutics. This document serves as a comprehensive technical resource, consolidating available data on its physical and chemical characteristics, providing insights into its synthesis and reactivity, and exploring its potential in the landscape of modern drug discovery.
Core Physicochemical Properties
Benzo[c]oxaborole-1,6(3H)-diol is a white to light yellow crystalline solid. A comprehensive summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1196473-37-6 | [1][2][3] |
| Molecular Formula | C₇H₇BO₃ | [1][2][3] |
| Molecular Weight | 149.94 g/mol | [1][2][3] |
| Physical State | Solid | [4] |
| Melting Point | 135-136 °C (for the related 5-fluoro derivative) | [5] |
| Storage Temperature | 2-8°C, in a cool, dark place is recommended. | [2] |
Acidity and pKa
A critical feature of benzoxaboroles is their Lewis acidity, which is significantly enhanced compared to their acyclic phenylboronic acid counterparts.[6] This heightened acidity is attributed to the ring strain in the five-membered oxaborole ring, which is relieved upon ionization and the subsequent change in boron's geometry from trigonal planar to tetrahedral.[7] The parent, unsubstituted benzoxaborole has a pKa of approximately 7.3.[7] The presence of the electron-donating hydroxyl group at the 6-position in Benzo[c]oxaborole-1,6(3H)-diol is expected to slightly increase the pKa relative to the unsubstituted parent compound.
Solubility
Chemical Stability
The benzoxaborole ring system is known for its remarkable hydrolytic stability.[10] Unlike many boronic esters, the endocyclic B-O bond is resistant to hydrolysis under physiological conditions.[10] However, the molecule can be susceptible to oxidative deboronation, leading to cleavage of the benzoxaborole ring.[7] Studies on substituted benzoxaboroles have shown that the nature of the substituents can significantly influence their oxidative stability.[7]
Spectroscopic and Analytical Characterization
A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous identification and characterization of Benzo[c]oxaborole-1,6(3H)-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of benzoxaboroles.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methylene protons of the oxaborole ring. For a similar compound, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, the methylene protons (CH₂) appear as a singlet at approximately 5.08 ppm in CDCl₃.[5] The aromatic protons will exhibit splitting patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and methylene carbons. It is a common feature in the ¹³C NMR spectra of benzoxaboroles that the signal for the carbon atom directly attached to the boron atom is often not observed due to quadrupolar relaxation.[11]
-
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for characterizing the boron center. For benzoxaboroles, a signal around 32.0 ppm in (CD₃)₂CO is characteristic of the trigonal planar boron atom in the oxaborole ring.[5]
Infrared (IR) Spectroscopy
The IR spectrum of Benzo[c]oxaborole-1,6(3H)-diol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl groups.
-
C-H stretching vibrations for the aromatic and methylene groups.
-
C=C stretching vibrations within the aromatic ring.
-
B-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Benzo[c]oxaborole-1,6(3H)-diol, the molecular ion peak [M]⁺ would be expected at m/z 149.94. The fragmentation pattern would likely involve the loss of water and other characteristic fragments from the benzoxaborole core.
Synthesis and Reactivity
The synthesis of benzoxaboroles typically involves the cyclization of an appropriately substituted phenylboronic acid precursor. While a specific, detailed protocol for Benzo[c]oxaborole-1,6(3H)-diol is not widely published, a plausible synthetic route can be devised based on established methodologies for related compounds.
Proposed Synthetic Pathway
A viable synthetic approach would likely start from a commercially available substituted bromobenzaldehyde. The following diagram outlines a potential synthetic workflow.
Caption: Proposed synthetic workflow for Benzo[c]oxaborole-1,6(3H)-diol.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on the synthesis of similar benzoxaboroles.[5]
Step 1: Protection of the phenolic hydroxyl group.
-
To a solution of 4-bromo-2-hydroxybenzaldehyde in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group such as methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup and purify the product by column chromatography to yield the protected bromobenzaldehyde.
Step 2: Borylation.
-
Dissolve the protected bromobenzaldehyde in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise, maintaining the low temperature.
-
After stirring for a short period, add triisopropyl borate and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
Purify the resulting boronic acid by recrystallization or column chromatography.
Step 3: Deprotection.
-
Dissolve the protected boronic acid in a suitable solvent (e.g., methanol) and add a strong acid such as hydrochloric acid.
-
Stir the reaction at room temperature or with gentle heating until the protecting group is cleaved.
-
Neutralize the reaction and extract the deprotected product.
Step 4: Reduction and Cyclization.
-
Dissolve the deprotected formylphenylboronic acid in a protic solvent like methanol.
-
Add a reducing agent, such as sodium borohydride, in portions at 0 °C.
-
The reduction of the aldehyde to an alcohol will be followed by spontaneous cyclization to form the benzoxaborole ring.
-
After completion of the reaction, remove the solvent under reduced pressure and purify the final product, Benzo[c]oxaborole-1,6(3H)-diol, by recrystallization.
Mechanism of Action and Applications in Drug Discovery
The biological activity of benzoxaboroles is intrinsically linked to the electrophilic nature of the boron atom. This allows for the formation of reversible covalent bonds with nucleophilic groups present in biological macromolecules, most notably the diol moieties of sugars and the hydroxyl group of serine residues in enzymes.
Key Biological Targets
-
Leucyl-tRNA Synthetase (LeuRS): A primary and well-characterized target of many antifungal and antibacterial benzoxaboroles is LeuRS.[6][12] By forming an adduct with the terminal ribose of tRNA in the editing site of the enzyme, benzoxaboroles effectively trap the tRNA and inhibit protein synthesis.[12]
-
Serine Proteases and β-Lactamases: The empty p-orbital of the boron atom can readily interact with the hydroxyl group of serine residues in the active sites of enzymes like serine proteases and bacterial β-lactamases.[12] This forms a stable tetrahedral boronate adduct that mimics the transition state of the enzymatic reaction, leading to potent inhibition.
Therapeutic Potential
The unique mechanism of action and favorable physicochemical properties of benzoxaboroles have led to their exploration in a wide range of therapeutic areas, including:
-
Antifungal Agents: As exemplified by the FDA-approved drug tavaborole (AN2690).[6]
-
Antibacterial Agents: Targeting bacterial enzymes like β-lactamases.[12]
-
Anti-inflammatory Agents: The approved drug crisaborole (AN2728) is a phosphodiesterase 4 (PDE4) inhibitor.
-
Antiparasitic Agents: Several benzoxaboroles have shown promising activity against parasites such as Trypanosoma brucei and Plasmodium falciparum.[9][12]
The 6-hydroxy substitution on the benzoxaborole scaffold of the title compound provides an additional site for potential hydrogen bonding interactions within a biological target, which could be exploited for enhancing potency and selectivity in drug design.
Safety and Handling
Benzo[c]oxaborole-1,6(3H)-diol is classified as a skin and eye irritant.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
Conclusion and Future Outlook
Benzo[c]oxaborole-1,6(3H)-diol represents an intriguing molecular scaffold with a rich chemical and biological profile. Its inherent Lewis acidity, hydrolytic stability, and potential for diverse biological interactions make it a valuable building block for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities and to optimize its properties for drug development, the foundational knowledge of the benzoxaborole class provides a strong rationale for its continued investigation. This technical guide serves as a foundational resource to aid researchers in harnessing the potential of this promising molecule.
References
- 1. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benzo[c][1,2]oxaborole-1,6(3H)-diol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1,3-Benzodioxole-5-carboxylic acid [webbook.nist.gov]
- 4. ベンゾ[c][1,2]オキサボロール-1,6(3H)-ジオール | this compound | 1196473-37-6 | 東京化成工業株式会社 [tcichemicals.com]
- 5. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01146A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Crisaborole solubility in different organic solvents
An In-Depth Technical Guide to the Solubility of Crisaborole in Organic Solvents
Authored by a Senior Application Scientist
Introduction: Crisaborole and the Critical Role of Solubility in Topical Drug Development
Crisaborole is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.[1][2][3] Marketed as Eucrisa®, it represents a significant advancement in dermatological therapy.[1] The efficacy of any topical formulation is fundamentally linked to the physicochemical properties of its active pharmaceutical ingredient (API), with solubility being a paramount parameter. Solubility dictates the drug's ability to be incorporated into a vehicle at a therapeutically relevant concentration, influences its release from the formulation, and ultimately governs its penetration through the skin barrier to reach the target site of action.[4]
Crisaborole, chemically described as 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[5][6]-benzoxaborole, is a low-molecular-weight (251.1 g/mol ) benzoxaborole compound.[1][7] Its unique structure, containing a boron atom, is key to its mechanism of action but also defines its interactions with various solvents.[1][2] This guide provides a comprehensive analysis of crisaborole's solubility profile in a range of organic solvents, offers a validated experimental protocol for its determination, and discusses the implications for formulation science and drug development.
Understanding Crisaborole's Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Crisaborole's structure features several key functional groups that dictate its solubility behavior:
-
Aromatic Rings: The two phenyl rings contribute to a significant nonpolar surface area, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): The nitrogen atom is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Benzoxaborole Moiety: The hydroxyl group attached to the boron atom (-B-OH) is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences its interaction with protic solvents.
Crisaborole is practically insoluble in water.[6][7] This is expected, as the large, nonpolar carbocyclic structure outweighs the polar contributions of the nitrile, ether, and hydroxyl groups, making it difficult to overcome the strong hydrogen bonding network of water. However, in organic solvents, a more favorable balance of intermolecular forces can be achieved.
Solubility Profile of Crisaborole in Common Organic Solvents
Crisaborole exhibits favorable solubility in a variety of common organic solvents, a critical attribute for its formulation into a topical ointment.[6][7] The following table summarizes the reported solubility data for crisaborole (specifically, crystalline Form I, where specified) in several organic solvents. The descriptive terms are based on pharmacopeial definitions.[8]
| Solvent | Solvent Class | Polarity | Key Interactions with Crisaborole | Reported Solubility | Reference(s) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Dipole-dipole, H-bond acceptor | Very Soluble | [9] |
| Octanol | Alcohol (Nonpolar) | Low | H-bond donor/acceptor, van der Waals | Maximum Solubility (among tested) | [5][10] |
| Ethanol | Polar Protic | High | H-bond donor/acceptor | Freely Soluble | [5][9][10] |
| Isopropyl Alcohol (IPA) | Polar Protic | Medium | H-bond donor/acceptor | Freely Soluble | [6][7][9] |
| Propylene Glycol | Polar Protic (Diol) | High | H-bond donor/acceptor | Freely Soluble | [5][6][7][9][10] |
| Methanol | Polar Protic | High | H-bond donor/acceptor | Soluble | [11] |
| Acetonitrile | Polar Aprotic | High | Dipole-dipole, H-bond acceptor | Soluble | [11] |
| Isopropyl Myristate | Ester (Nonpolar) | Very Low | Primarily van der Waals | Very Low Solubility | [5][10] |
| Water | Polar Protic | Very High | H-bond donor/acceptor | Insoluble | [6][7] |
Causality and Insights:
-
High Solubility in Protic Solvents: Crisaborole is freely soluble in alcohols like ethanol, isopropanol, and propylene glycol.[6][9] This is attributable to the ability of these solvents to engage in strong hydrogen bonding with the hydroxyl, ether, and nitrile groups of the crisaborole molecule. Propylene glycol, with its two hydroxyl groups, is an excellent solvent and is used in the commercial Eucrisa® ointment formulation.[7]
-
Excellent Solubility in Polar Aprotic Solvents: The "very soluble" classification in DMF, a strong polar aprotic solvent, highlights the importance of dipole-dipole interactions.[9]
-
Balancing Polarity and Lipophilicity: The maximum solubility observed in octanol, a long-chain alcohol, demonstrates a favorable interplay between hydrogen bonding at the polar head and van der Waals interactions along the nonpolar tail.[5][10] This amphiphilic character is highly relevant for skin penetration.
-
Poor Solubility in Extremes: The very low solubility in the highly nonpolar isopropyl myristate and the highly polar water confirms that an intermediate polarity and hydrogen bonding capability are optimal for solvating crisaborole.[5][10]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To ensure trustworthiness and reproducibility, a robust methodology for determining solubility is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[12][13][14] This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium has been reached.
Objective:
To determine the equilibrium solubility of crisaborole in a selected organic solvent at a controlled temperature (e.g., 25 °C or 37 °C).
Materials and Equipment:
-
Crisaborole API (pure, characterized solid form)
-
High-purity organic solvent(s) of interest
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid bubble formation.
-
Addition of Excess Solute: Add an excess amount of crisaborole to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. This is a critical self-validation step.[12]
-
Solvent Addition: Accurately add a known volume or mass of the solvent to each vial.
-
Equilibration:
-
Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 37 °C for biopharmaceutical relevance).[13]
-
Agitate the samples at a constant speed (e.g., 100-150 rpm) that is sufficient to keep the solid suspended without creating a vortex.[13]
-
Allow the system to equilibrate. The time required to reach equilibrium must be determined experimentally. This is achieved by taking samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of crisaborole in solution plateaus, meaning subsequent measurements show no significant change.[13]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle for a short period in the temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.
-
Analyze the sample using a validated HPLC-UV method or another suitable quantitative technique to determine the concentration of crisaborole.
-
-
Data Reporting:
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the precision of the results.[13] Report the mean solubility and the standard deviation.
-
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion and Implications for Drug Development
The favorable solubility of crisaborole in a range of polar organic solvents, particularly those that are pharmaceutically acceptable like propylene glycol and ethanol, is a cornerstone of its success as a topical agent. This solubility profile allows for its incorporation into stable, homogenous ointment formulations at the required 2% concentration.[7] For researchers and formulation scientists, this technical guide underscores the importance of a systematic approach to solubility assessment. Understanding the interplay between the API's molecular structure and solvent properties is essential for rational solvent selection and formulation design. The provided shake-flask protocol serves as a reliable, authoritative framework for generating the high-quality solubility data needed to advance drug development, from early-stage discovery to final product manufacturing.
References
- 1. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crisaborole - Wikipedia [en.wikipedia.org]
- 3. Introduction - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. ijres.org [ijres.org]
- 9. US20170305936A1 - Solid state forms of crisaborole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. who.int [who.int]
- 14. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Benzo[c]oxaborole-1,6(3H)-diol
Introduction: The Therapeutic Potential of Benzo[c]oxaborole-1,6(3H)-diol
Benzo[c]oxaborole-1,6(3H)-diol is a member of the oxaborole class of compounds, which are characterized by a boron-heterocyclic scaffold. This unique structural motif has garnered significant attention in medicinal chemistry due to its versatile biological activities. A prominent example from this class is Tavaborole (formerly AN2690), a benzoxaborole approved for the treatment of onychomycosis, a fungal nail infection.[1][2] The therapeutic efficacy of oxaboroles, particularly their antifungal properties, is attributed to a highly specific mechanism of action: the inhibition of fungal leucyl-tRNA synthetase (LeuRS).[3] This enzyme is crucial for protein synthesis, and its inhibition leads to fungal cell death.[3] The boron atom within the oxaborole structure is essential for this inhibitory activity.[3]
Given the established precedent of related compounds, in vitro evaluation of Benzo[c]oxaborole-1,6(3H)-diol is a critical step in elucidating its potential as a novel therapeutic agent. This document provides a comprehensive guide for researchers, outlining detailed protocols for assessing its antifungal, cytotoxic, and anti-inflammatory properties. The methodologies are grounded in established standards to ensure scientific rigor and reproducibility.
I. Preliminary Handling and Preparation of Benzo[c]oxaborole-1,6(3H)-diol
Prior to conducting any in vitro assays, proper handling and preparation of the test compound are paramount to ensure accurate and reproducible results.
1.1. Compound Solubility and Stock Solution Preparation
The solubility of Benzo[c]oxaborole-1,6(3H)-diol should be empirically determined. However, for many organic small molecules, dimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.
Protocol:
-
Accurately weigh a precise amount of Benzo[c]oxaborole-1,6(3H)-diol powder.
-
Add an appropriate volume of sterile, molecular biology-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Causality Behind Experimental Choices: DMSO is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it a common choice for initial in vitro screening. Preparing a high-concentration stock allows for minimal volumes of solvent to be added to the final assays, thereby reducing potential solvent-induced artifacts. Aliquoting and freezing preserve the stability of the compound over time.
II. Antifungal Susceptibility Testing
The primary anticipated activity of Benzo[c]oxaborole-1,6(3H)-diol is antifungal. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38), which are considered the gold standard.[4][5][6]
2.1. Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method determines the lowest concentration of the compound that inhibits the visible growth of a yeast isolate.[4][7]
Protocol:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform a two-fold serial dilution of the Benzo[c]oxaborole-1,6(3H)-diol stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 - 64 µg/mL).
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well containing the serially diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or with a microplate reader.
-
Causality Behind Experimental Choices: The 0.5 McFarland standard ensures a consistent starting number of fungal cells for each experiment. RPMI 1640 is the standardized medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi. Serial dilution allows for the precise determination of the concentration at which the compound becomes effective.
Table 1: Recommended Fungal Strains for Antifungal Susceptibility Testing
| Category | Organism | ATCC Number | Purpose |
| Yeast | Candida albicans | ATCC 90028 | Common pathogenic yeast, QC strain.[8][9] |
| Candida parapsilosis | ATCC 22019 | Quality Control (QC) strain.[10][11] | |
| Candida krusei | ATCC 6258 | QC strain, often intrinsically resistant to some azoles.[10][11] | |
| Cryptococcus neoformans | ATCC 90113 | Encapsulated yeast, important pathogen. | |
| Filamentous Fungi | Aspergillus fumigatus | ATCC 204305 | Common opportunistic mold. |
| Trichophyton rubrum | ATCC 28188 | Common dermatophyte. |
2.2. Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the SDA plate.
III. Cellular Viability and Cytotoxicity Assessment
It is crucial to assess the potential toxicity of Benzo[c]oxaborole-1,6(3H)-diol against mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric method to assess cell viability.[12][13]
3.1. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]
Protocol:
-
Cell Culture:
-
Culture a mammalian cell line, such as the murine macrophage cell line RAW 264.7, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Benzo[c]oxaborole-1,6(3H)-diol in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results to determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).
-
Causality Behind Experimental Choices: RAW 264.7 cells are a relevant cell line for initial toxicity screening, especially if the compound is also being evaluated for anti-inflammatory effects. The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce MTT to formazan, providing a quantitative measure of metabolic activity and thus viability.[12]
IV. Anti-inflammatory Activity Assessment
Oxaboroles have also been investigated for their anti-inflammatory properties. A common in vitro method to assess this is to measure the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).[15]
4.1. Cytokine Release Assay
This protocol measures the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), released by macrophages.[16][17]
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere.[17]
-
Pre-treat the cells with various concentrations of Benzo[c]oxaborole-1,6(3H)-diol for 1 hour.
-
-
LPS Stimulation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Causality Behind Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response, making it a standard stimulus for in vitro anti-inflammatory assays.[16] ELISA is a highly sensitive and specific method for quantifying protein levels, such as cytokines, in biological fluids.
Diagrams
References
- 1. journals.asm.org [journals.asm.org]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. Design and Synthesis of New Boron-Based Benzo[c][1,2,5]oxadiazoles and Benzo[c][1,2,5]thiadiazoles as Potential Hypoxia Inhibitors | MDPI [mdpi.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crisaborole Topical Ointment 2% Formulation for Research
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to working with a 2% crisaborole topical ointment formulation for research purposes. This document outlines the foundational science, practical laboratory protocols, and analytical methods necessary for the preclinical evaluation of crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[1][2][3]
Introduction to Crisaborole and its Mechanism of Action
Crisaborole is a novel benzoxaborole, low-molecular-weight (251 Da) compound that facilitates effective penetration through human skin.[1] It is the first topical PDE4 inhibitor approved for treating atopic dermatitis (AD).[2] The pathogenesis of AD involves a complex inflammatory cascade, and PDE4 is a key enzyme that contributes to the signs and symptoms of the condition.[1]
Mechanism of Action: Crisaborole exerts its therapeutic effect by inhibiting the PDE4 enzyme in skin cells.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4] Elevated cAMP is a negative regulator of pro-inflammatory cytokines, and its increase is thought to reduce the production of inflammatory mediators that drive the signs and symptoms of atopic dermatitis.[2][4][5] While the precise mechanisms are not fully defined, this action ultimately modifies T-cell and nuclear factor-kB signaling pathways, mitigating the inflammatory response characteristic of AD.[1][2]
Signaling Pathway of Crisaborole's Action
Caption: Crisaborole inhibits PDE4, preventing the degradation of cAMP and leading to reduced inflammation.
Formulation of Crisaborole Topical Ointment (2%)
The commercial formulation of crisaborole (Eucrisa®) is a 2% ointment in a petrolatum-based vehicle.[6] For research purposes, a similar formulation can be prepared. Crisaborole is insoluble in water but freely soluble in organic solvents like propylene glycol.[6][7]
Table 1: Example 2% Crisaborole Ointment Formulation
| Ingredient | Concentration (w/w) | Function |
| Crisaborole | 2.0% | Active Pharmaceutical Ingredient |
| Propylene Glycol | 15.0% | Solvent, Penetration Enhancer |
| White Petrolatum | 72.9% | Ointment Base |
| Mono- and Di-glycerides | 5.0% | Emulsifier |
| Paraffin | 5.0% | Stiffening Agent |
| Butylated Hydroxytoluene (BHT) | 0.1% | Antioxidant |
Protocol 1: Preparation of 2% Crisaborole Ointment (100g batch)
-
Melt the Base: In a suitable vessel, melt the white petrolatum and paraffin at 70-75°C with gentle stirring until a homogenous mixture is formed.
-
Prepare the Drug Solution: In a separate vessel, dissolve the crisaborole and butylated hydroxytoluene in propylene glycol. Warm to 40-50°C if necessary to facilitate dissolution.
-
Incorporate Drug Solution: Slowly add the drug solution to the melted base with continuous mixing.
-
Homogenize: Mix until the ointment is uniform.
-
Cool Down: Continue stirring gently while allowing the ointment to cool to room temperature.
Analytical Methods for Crisaborole Quantification
Accurate quantification of crisaborole is essential for formulation analysis, in vitro release testing, and skin permeation studies. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Protocol 2: RP-HPLC Method for Crisaborole Analysis [8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) or methanol and water (e.g., 70:30 v/v).[9][10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of crisaborole in the mobile phase (e.g., 100 µg/mL). Create a calibration curve using serial dilutions (e.g., 5-25 µg/mL).[8][9]
-
Sample Preparation: Accurately weigh a sample of the ointment, dissolve it in a suitable solvent (e.g., mobile phase), and dilute to fall within the calibration curve range.
In Vitro Models for Atopic Dermatitis Research
Studying the effects of crisaborole requires relevant in vitro models that mimic the pathophysiology of atopic dermatitis.
-
2D Cell Cultures: Keratinocytes and immune cells (e.g., T-cells, monocytes) can be used to study the anti-inflammatory effects of crisaborole.[12] These cells can be stimulated with cytokine cocktails (e.g., IL-4, IL-13) to induce an AD-like inflammatory phenotype.[12]
-
3D Reconstructed Human Epidermis (RHE): These models provide a more complex, stratified tissue with barrier properties, offering a closer representation of human skin.[12][13][14] RHE models can also be challenged with cytokines to mimic AD.[14]
Protocol 3: Cellular Assay for PDE4 Inhibition
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with a cocktail of Th2 cytokines (e.g., IL-4 and IL-13) for 24-48 hours.
-
Treatment: Treat the stimulated cells with varying concentrations of crisaborole (dissolved in a suitable vehicle like DMSO) for a specified duration.
-
Analysis:
-
cAMP Levels: Measure intracellular cAMP levels using a commercially available ELISA kit. An increase in cAMP indicates PDE4 inhibition.
-
Cytokine Release: Quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex assay. A reduction in cytokine levels demonstrates the anti-inflammatory effect.
-
In Vitro Skin Permeation Studies using Franz Diffusion Cells
Franz diffusion cells are a standard apparatus for evaluating the permeation of topical drugs through the skin.[15][16][17]
Experimental Workflow for Franz Diffusion Cell Study
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.[15]
Protocol 4: Skin Permeation Study [15][18][19]
-
Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and cut the skin to the appropriate size for the Franz cells.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15]
-
Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and ensure no air bubbles are trapped beneath the skin.[18] Maintain the temperature at 32°C to mimic skin surface temperature.
-
Dosing: Apply a finite dose of the 2% crisaborole ointment to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed buffer.
-
Analysis: Quantify the concentration of crisaborole in the collected samples using the validated HPLC method.
-
Data Calculation: Calculate the cumulative amount of crisaborole permeated per unit area (µg/cm²) at each time point. Plot this against time to determine the steady-state flux (Jss) and lag time.[15]
Preclinical Safety and Toxicology
Before a topical drug can be tested in humans, a series of non-clinical safety studies are required.[20][21] These studies are crucial to evaluate both local and systemic effects of dermal exposure.
Key Preclinical Safety Studies for Topical Formulations: [20][22][23]
-
Primary Skin Irritation: Assesses the potential for the formulation to cause skin irritation upon a single application.
-
Dermal Sensitization: Evaluates the allergenic potential of the formulation after repeated applications.
-
Repeat-Dose Dermal Toxicity: Determines the local and systemic toxicity following repeated application over a specified duration.
-
Systemic Toxicity and Toxicokinetics: Investigates the absorption, distribution, metabolism, and excretion of the drug if systemic exposure is anticipated.
These studies are typically conducted in at least two species, a rodent and a non-rodent (e.g., minipig, as their skin is anatomically similar to human skin).[22]
Conclusion
This document provides a comprehensive overview and practical protocols for the research and development of a 2% crisaborole topical ointment. By understanding its mechanism of action, mastering its formulation and analysis, and utilizing appropriate in vitro and preclinical models, researchers can effectively evaluate the therapeutic potential and safety profile of novel crisaborole formulations. Adherence to these scientifically sound methodologies will ensure the generation of reliable and reproducible data, paving the way for further advancements in the treatment of atopic dermatitis and other inflammatory skin conditions.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crisaborole Topical: MedlinePlus Drug Information [medlineplus.gov]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 6. DailyMed - EUCRISA- crisaborole ointment [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 11. bepls.com [bepls.com]
- 12. Atopic Dermatitis Studies through In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D in vitro model for atopic dermatitis | RE-Place [re-place.be]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmsl.cz [mmsl.cz]
- 19. researchmgt.monash.edu [researchmgt.monash.edu]
- 20. Safety First: What’s Needed Before A Topical Drug Enters The Clinic - Dow Development Labs [dowdevelopmentlabs.com]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. s3.amazonaws.com [s3.amazonaws.com]
- 23. altasciences.com [altasciences.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Crisaborole
Abstract
This technical guide provides a detailed, validated, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of crisaborole. Crisaborole, a novel phosphodiesterase-4 (PDE4) inhibitor, is the active pharmaceutical ingredient (API) in topical treatments for atopic dermatitis.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust protocol for assaying crisaborole in bulk drug and topical formulations. The causality behind each experimental parameter is explained, ensuring both technical accuracy and practical applicability. This document adheres to the principles of scientific integrity, providing a self-validating system grounded in authoritative references and ICH guidelines.
Introduction: The Analytical Imperative for Crisaborole
Crisaborole (C₁₄H₁₀BNO₃) is a non-steroidal, anti-inflammatory benzoxaborole compound.[1] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that modulates the production of pro-inflammatory cytokines.[1][2] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the inflammatory cascade implicated in atopic dermatitis.[1]
Given its therapeutic importance, the development of a reliable, accurate, and specific analytical method for the quantification of crisaborole is paramount. Such a method is essential for:
-
Quality Control: Ensuring the potency and purity of the bulk drug and finished product.
-
Stability Studies: Assessing the degradation profile of the drug under various stress conditions to determine shelf-life.
-
Pharmacokinetic Studies: Quantifying the drug in biological matrices to understand its absorption, distribution, metabolism, and excretion.
-
Formulation Development: Evaluating drug release and content uniformity in new topical formulations.[3]
This application note details an isocratic RP-HPLC method that is simple, rapid, and capable of separating crisaborole from its degradation products, thus qualifying as a stability-indicating assay.
Principles of the Chromatographic Method
The selected method utilizes reversed-phase chromatography, a technique ideally suited for separating moderately polar molecules like crisaborole.
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen as the stationary phase. The long alkyl chains provide a nonpolar environment. The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of pharmaceutical compounds, including crisaborole, by exploiting hydrophobic interactions.[3][4][5]
-
Mobile Phase: The mobile phase is a critical determinant of retention and selectivity. A mixture of an aqueous buffer and an organic modifier is used.
-
Organic Modifier (Acetonitrile/Methanol): Solvents like acetonitrile (ACN) or methanol are used to elute the analyte from the column. Their proportion is optimized to achieve a suitable retention time and resolution. Several developed methods utilize a simple isocratic mobile phase, such as a mixture of water and methanol (e.g., 30:70 v/v) or an ammonium acetate buffer with ACN.[6][7][8] This simplicity enhances method robustness and reduces run time.
-
Aqueous Component (Buffer): An aqueous buffer (e.g., 10 mM Ammonium acetate, pH 4.5 or phosphate buffer, pH 3) is incorporated to control the pH and ionic strength of the mobile phase.[3][7] Maintaining a consistent pH is crucial for ensuring the reproducibility of the retention time, as the ionization state of the analyte and residual silanols on the stationary phase can be pH-dependent.
-
-
Detection: Crisaborole exhibits significant UV absorbance. The maximum absorbance (λmax) for crisaborole is typically observed around 241-252 nm.[3][6][7] Therefore, a UV/Vis or Photodiode Array (PDA) detector set at this wavelength range provides excellent sensitivity and specificity for quantification.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the quantification of crisaborole.
Materials and Equipment
-
Reagents: Crisaborole reference standard, HPLC-grade acetonitrile, HPLC-grade methanol, ammonium acetate, phosphoric acid, and purified water.
-
Equipment: HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector; analytical balance; sonicator; pH meter; volumetric flasks and pipettes; 0.45 µm membrane filters.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides excellent resolution and peak shape for crisaborole based on hydrophobic interactions. |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (40:60 v/v) | This composition provides an optimal balance of retention and elution for a reasonable run time. The buffer controls pH for reproducible chromatography.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without generating excessive backpressure.[7] |
| Detection Wavelength | 241 nm | Corresponds to the maximum absorbance of crisaborole, ensuring high sensitivity.[6][7][8] |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | Ambient or 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Run Time | ~10 minutes | The isocratic method allows for a rapid analysis, suitable for high-throughput screening. |
Solution Preparation
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution and adjust the pH to 4.5 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in a 40:60 ratio and degas thoroughly before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of crisaborole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution can be used to prepare calibration standards.[7]
-
Calibration Standards (e.g., 5-25 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).[7][8]
-
Sample Preparation (from 2% Topical Ointment):
-
Accurately weigh an amount of ointment equivalent to 10 mg of crisaborole into a suitable container.
-
Add a known volume of a suitable solvent (e.g., methanol or DMSO) to dissolve the crisaborole and disperse the ointment base. Crisaborole is freely soluble in organic solvents but insoluble in water.[9]
-
Sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Transfer the solution to a volumetric flask and dilute to the final volume with the mobile phase.
-
Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.
-
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to data acquisition.
Caption: HPLC analytical workflow for crisaborole quantification.
Method Validation: A Self-Validating System
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
Before sample analysis, a system suitability test is performed by injecting a standard solution multiple times. This ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating components. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and the stability of the system. |
Validation Parameters
The following table summarizes the key validation parameters and typical results obtained from published methods.
| Parameter | Typical Range / Result | Description |
| Linearity & Range | 5 - 25 µg/mL (r² > 0.999)[6][7][8] | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Accuracy (% Recovery) | 98 - 102%[7] | The closeness of the test results to the true value, often assessed by the standard addition method. |
| Precision (% RSD) | Intra-day & Inter-day RSD ≤ 2.0%[6][7] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | ~0.1 µg/mL[6][7][8] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[6][7][8] | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in flow rate, pH, mobile phase composition.[6][8] | Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Stability-Indicating Nature: Forced Degradation Studies
To establish the stability-indicating capability of the method, forced degradation studies are essential.[10] Crisaborole is subjected to stress conditions to produce its potential degradation products. The HPLC method must be able to resolve the peak of the intact drug from any degradant peaks.
-
Stress Conditions:
-
Acid Hydrolysis: (e.g., 0.1 N HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)
-
Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., Solid drug at 105 °C)
-
Photolytic Degradation: (e.g., Exposure to UV light)
-
The method is considered "stability-indicating" if there is no interference from degradation products, excipients, or impurities at the retention time of crisaborole.[4][6] The use of a PDA detector is highly recommended to assess peak purity, confirming that the crisaborole peak is spectrally homogeneous and not co-eluting with any degradants.
Caption: Logical workflow for forced degradation studies.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, accurate, precise, and robust for the quantification of crisaborole. Its stability-indicating nature, confirmed through forced degradation studies, makes it highly suitable for routine quality control analysis and stability assessment of crisaborole in pharmaceutical products. By providing a detailed protocol and explaining the scientific rationale behind the experimental choices, this guide serves as a comprehensive resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crisaborole - Wikipedia [en.wikipedia.org]
- 3. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saapjournals.org [saapjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for the Use of Crisaborole in a Murine Model of Atopic Dermatitis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of crisaborole in a murine model of atopic dermatitis (AD). This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes, ensuring a robust and reproducible study design.
Introduction: Atopic Dermatitis and the Role of Crisaborole
Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex interplay of genetic predisposition, immune dysregulation, and skin barrier dysfunction.[1][2] A key feature of AD is the overactivity of the immune system, particularly a Th2-dominated inflammatory response, leading to symptoms such as erythema, pruritus, and eczematous lesions.[3]
Crisaborole is a non-steroidal topical treatment for mild to moderate atopic dermatitis.[4] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the inflammatory cascade characteristic of AD.[4]
Murine models are indispensable tools for studying the pathophysiology of AD and for the preclinical evaluation of novel therapeutics like crisaborole.[6] This guide will focus on two widely used and well-characterized models: the oxazolone-induced and the MC903 (calcipotriol)-induced AD models.
Mechanism of Action: Crisaborole and the PDE4 Signaling Pathway
The therapeutic effect of crisaborole is rooted in its ability to modulate the inflammatory response at a cellular level. The following diagram illustrates the signaling pathway targeted by crisaborole.
Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and subsequent reduction of pro-inflammatory cytokine production.
Experimental Design and Murine Models
The choice of murine model is critical for aligning the experimental setup with the research question. Below are protocols for two robust and commonly used models of AD.
Model 1: Oxazolone-Induced Atopic Dermatitis
This model utilizes the hapten oxazolone to induce a delayed-type hypersensitivity reaction that, with repeated challenges, shifts towards a chronic, Th2-dominant inflammation resembling human AD.[6] BALB/c mice are a suitable strain for this model.[7]
Caption: Workflow for the oxazolone-induced atopic dermatitis model with crisaborole treatment.
Materials:
-
8-10 week old female BALB/c mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and Olive Oil (4:1 v/v) as vehicle for oxazolone
-
Crisaborole (2% ointment or custom formulation)
-
Vehicle for crisaborole (e.g., petrolatum-based ointment)
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Sensitization (Day -7):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 50 µL of 1.5% oxazolone in acetone/olive oil vehicle to the shaved abdomen.[8]
-
-
Challenge (Day 0 onwards):
-
Seven days after sensitization, apply 20 µL of 1% oxazolone to the dorsal and ventral surfaces of one ear.[8]
-
Repeat the challenge every other day for the duration of the experiment to induce a chronic inflammatory state.
-
-
Crisaborole Treatment:
-
Evaluation:
-
Clinical Scoring: Assess the severity of skin inflammation 2-3 times a week using a modified SCORAD index (see table below).[11][12]
-
Ear Thickness: Measure ear thickness before each challenge using a digital caliper.
-
Endpoint Analysis (Day 22):
-
Collect blood for serum IgE and cytokine analysis.
-
Euthanize mice and collect ear and dorsal skin tissue for histological analysis and cytokine profiling.
-
-
Model 2: MC903 (Calcipotriol)-Induced Atopic Dermatitis
This model utilizes a vitamin D3 analog, MC903, to induce a rapid and robust AD-like phenotype with a strong Th2-dominant immune response.[13][14] C57BL/6 mice are commonly used for this model.[15]
Caption: Workflow for the MC903-induced atopic dermatitis model with crisaborole treatment.
Materials:
-
8-10 week old female C57BL/6 mice
-
MC903 (Calcipotriol)
-
Ethanol as vehicle for MC903
-
Crisaborole (2% ointment or custom formulation)
-
Vehicle for crisaborole
-
Calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction (Day 0-14):
-
Crisaborole Treatment:
-
Evaluation:
-
Clinical Scoring and Ear Thickness: Perform assessments as described for the oxazolone model.
-
Endpoint Analysis (Day 15): Collect blood and tissue samples for analysis as described previously.
-
Evaluation of Efficacy
A multi-faceted approach is essential for a thorough evaluation of crisaborole's efficacy.
Clinical Scoring
A modified SCORAD (Scoring Atopic Dermatitis) index can be used to quantify the severity of skin lesions.[11][12]
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Erythema/Redness | None | Slight | Moderate | Severe |
| Edema/Swelling | None | Slight | Moderate | Severe |
| Excoriation/Erosion | None | Slight | Moderate | Severe |
| Scaling/Dryness | None | Slight | Moderate | Severe |
The total score is the sum of the individual scores (Maximum score = 12).
Histopathological Analysis
Skin tissue samples should be fixed in 10% formalin, embedded in paraffin, and sectioned for staining with Hematoxylin and Eosin (H&E) and Toluidine Blue.[18][19]
-
H&E Staining: To assess epidermal thickness (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, lymphocytes).[18]
-
Toluidine Blue Staining: To identify and quantify mast cells.[20]
| Histological Parameter | Scoring |
| Epidermal Thickness | Measured in µm |
| Inflammatory Cell Infiltration | 0 (none) to 3 (severe) |
| Mast Cell Infiltration | Number of mast cells per high-power field |
Immunological Analysis
The effect of crisaborole on the immune response can be quantified by measuring cytokine and IgE levels.[3][21][22]
-
Cytokine Profiling: Levels of key pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) in skin homogenates and serum can be measured using ELISA or multiplex assays.[11][23][24][25]
-
Serum IgE: Total and allergen-specific IgE levels in the serum can be determined by ELISA as a marker of the allergic response.[12]
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Crisaborole Efficacy in an AD Mouse Model
| Parameter | Vehicle Control | 2% Crisaborole | p-value |
| Final Clinical Score (SCORAD) | 8.5 ± 1.2 | 3.2 ± 0.8 | <0.01 |
| Final Ear Thickness (mm) | 0.45 ± 0.05 | 0.25 ± 0.03 | <0.01 |
| Epidermal Thickness (µm) | 100 ± 15 | 45 ± 8 | <0.01 |
| Skin IL-4 levels (pg/mg protein) | 250 ± 40 | 110 ± 25 | <0.05 |
| Serum IgE (ng/mL) | 1500 ± 300 | 600 ± 150 | <0.05 |
Data are presented as mean ± SEM.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of crisaborole in established murine models of atopic dermatitis. By combining clinical, histological, and immunological endpoints, researchers can gain a comprehensive understanding of the therapeutic potential of crisaborole and other novel PDE4 inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing the development of new treatments for atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eucrisa (crisaborole topical) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 12. Model of atopic dermatitis in mice: feedback - Newsletter #6 - Etap Lab [etap-lab.com]
- 13. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ijpsm.com [ijpsm.com]
- 16. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 17. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. Effect of skin pretreatment with vehicle alone or drug in vehicle on flux of a subsequently applied drug: results of hairless mouse skin and diffusion cell studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ten-bio.com [ten-bio.com]
- 23. raybiotech.com [raybiotech.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Crisaborole in Psoriasis Research
<
Introduction
Psoriasis is a chronic, immune-mediated inflammatory disorder of the skin, characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The phosphodiesterase-4 (PDE4) enzyme plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammation.[2][3] Inhibition of PDE4 increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[2][4]
Crisaborole is a non-steroidal, topical PDE4 inhibitor that has demonstrated efficacy in inflammatory skin conditions.[5][6] It is a low-molecular-weight boron-based compound, which facilitates its penetration through the skin.[5][7] While officially approved for atopic dermatitis, a growing body of preclinical and clinical research supports its application in psoriasis, particularly for sensitive areas like the face, and intertriginous and anogenital regions.[8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of crisaborole in psoriasis research. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo studies, and offer insights into experimental design and data interpretation.
Mechanism of Action: PDE4 Inhibition in Psoriasis
The pathogenesis of psoriasis involves a complex interplay of immune cells, including T cells, dendritic cells, macrophages, and neutrophils, which produce a cocktail of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[2][11] PDE4 is highly expressed in these immune cells and in keratinocytes.[11][12]
By inhibiting PDE4, crisaborole prevents the breakdown of cAMP.[13] The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors like cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[4][7] This cascade of events leads to a downstream reduction in the production of pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10, thereby mitigating the inflammatory response characteristic of psoriasis.[2][4]
Diagram: Crisaborole's Mechanism of Action in Psoriasis
Caption: Crisaborole inhibits PDE4, leading to increased cAMP, which in turn suppresses pro-inflammatory pathways and promotes anti-inflammatory responses.
In Vitro Application Protocols
PDE4 Enzyme Activity Assay
Objective: To quantify the inhibitory effect of crisaborole on PDE4 enzyme activity.
Principle: This assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or produced AMP is quantified, and the inhibitory effect of crisaborole is determined by comparing it to a control.
Protocol:
-
Reagents and Materials:
-
Recombinant human PDE4 enzyme
-
cAMP substrate
-
Crisaborole (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody or a coupled enzyme system to detect AMP)
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of crisaborole in the assay buffer. b. In a 96-well plate, add the PDE4 enzyme to each well. c. Add the crisaborole dilutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control. d. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding the cAMP substrate to all wells. f. Incubate for a defined period (e.g., 30-60 minutes) at 37°C. g. Stop the reaction according to the manufacturer's instructions for the detection kit. h. Add the detection reagents and incubate as required. i. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each crisaborole concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the crisaborole concentration to determine the IC50 value (the concentration of crisaborole that inhibits 50% of the enzyme activity).
-
Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the effect of crisaborole on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment and Stimulation: a. Seed the PBMCs in a 96-well plate. b. Pre-treat the cells with various concentrations of crisaborole for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA). d. Incubate for 24-48 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-17, IL-23) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Compare the cytokine levels in the crisaborole-treated groups to the stimulated control group.
-
Determine the dose-dependent effect of crisaborole on cytokine production.
-
In Vivo Application Protocols: Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used and well-characterized animal model that recapitulates many of the key features of human psoriasis, including epidermal thickening, scaling, erythema, and the involvement of the IL-23/IL-17 axis.[14][15][16]
Objective: To evaluate the in vivo efficacy of topical crisaborole in reducing psoriasis-like skin inflammation.
Protocol:
-
Animal Model:
-
Induction of Psoriasis-like Dermatitis: a. Shave the dorsal skin of the mice. b. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and right ear for 4-6 consecutive days.[14][17]
-
Treatment: a. Prepare a 2% crisaborole ointment. A vehicle control ointment (e.g., white petrolatum) should also be prepared.[17] b. Four hours after each imiquimod application, topically apply the crisaborole ointment or the vehicle control to the inflamed skin.[11][17]
-
Assessment of Disease Severity:
-
Macroscopic Scoring (Daily):
-
Histological Analysis (at the end of the experiment):
-
Collect skin and ear tissue samples.
-
Fix the samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E).
-
Measure epidermal thickness (acanthosis) and assess immune cell infiltration.[17]
-
-
Cytokine Analysis (at the end of the experiment):
-
Homogenize skin and ear tissue samples.
-
Measure cytokine levels (e.g., IL-17, IL-23) using ELISA or qPCR.
-
-
Diagram: Experimental Workflow for In Vivo Psoriasis Model
Caption: A typical workflow for evaluating crisaborole in an imiquimod-induced psoriasis mouse model.
Data Presentation and Interpretation
Table 1: Example Data from an In Vivo Crisaborole Efficacy Study
| Treatment Group | Mean Ear Thickness (mm ± SEM) on Day 5 | Mean Total PASI Score (± SEM) on Day 5 | Mean Epidermal Thickness (µm ± SEM) on Day 5 |
| Vehicle Control | 0.45 ± 0.03 | 8.5 ± 0.5 | 120 ± 10 |
| 2% Crisaborole | 0.25 ± 0.02 | 4.2 ± 0.4 | 65 ± 8* |
*p < 0.05 compared to vehicle control
Interpretation:
The data presented in Table 1 would indicate that topical treatment with 2% crisaborole significantly reduces the key signs of psoriasis-like inflammation in the imiquimod-induced mouse model. This includes a reduction in ear swelling, an improvement in the overall macroscopic appearance of the skin lesions, and a decrease in the characteristic epidermal hyperproliferation. These findings would support the anti-inflammatory effects of crisaborole in a psoriasis-relevant in vivo setting.
Conclusion
Crisaborole, as a topical PDE4 inhibitor, presents a promising therapeutic avenue for psoriasis. The protocols and guidelines outlined in these application notes provide a robust framework for researchers to investigate its efficacy and mechanism of action. By employing these standardized in vitro and in vivo models, the scientific community can further elucidate the role of crisaborole in the management of psoriasis and potentially pave the way for its expanded clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 4. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijord.com [ijord.com]
- 6. Treatment of psoriasis with crisaborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crisaborole 2% ointment for the treatment of intertriginous, anogenital, and facial psoriasis: A double-blind, randomized, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Crisaborole ointment possible first-line agent in psoriasis for thin, sensitive skin [healio.com]
- 11. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies with Crisaborole
Introduction: The Significance of In Vitro Permeation Testing for Crisaborole
Crisaborole, a novel nonsteroidal phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for mild-to-moderate atopic dermatitis.[1][2][3] Marketed as Eucrisa®, this topical ointment delivers the active pharmaceutical ingredient (API) directly to the site of inflammation in the skin.[4][5] The efficacy of a topical formulation like crisaborole is intrinsically linked to its ability to permeate the stratum corneum, the outermost layer of the skin, and reach its target cells within the epidermis and dermis.[6] Therefore, characterizing the skin permeation profile of crisaborole is a critical step in formulation development, optimization, and bioequivalence testing.[7]
In vitro permeation testing (IVPT) serves as a robust and reliable method to assess the rate and extent of a drug's absorption into and across the skin.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting IVPT studies with crisaborole. The protocols detailed herein are grounded in established regulatory guidelines from the FDA and OECD, combined with field-proven insights to ensure data integrity and reproducibility.[8][11][12][13]
Understanding Crisaborole: Key Physicochemical Properties and Mechanism of Action
A thorough understanding of crisaborole's properties is fundamental to designing a meaningful IVPT study.
Physicochemical Properties: Crisaborole (C₁₄H₁₀BNO₃, Molar Mass: 251.05 g·mol⁻¹) is a phenoxybenzoxaborole that is practically insoluble in water but freely soluble in organic solvents like ethanol and propylene glycol.[14][15][16] This lipophilic nature is a key determinant of its interaction with the lipid-rich stratum corneum. The presence of a boron atom in its structure is believed to facilitate skin penetration.[16][17]
Table 1: Physicochemical Properties of Crisaborole
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₄H₁₀BNO₃ | [1][16] |
| Molar Mass | 251.05 g·mol⁻¹ | [1][16] |
| Appearance | White to off-white crystalline powder | [17] |
| Solubility | Insoluble in water; Freely soluble in ethanol, propylene glycol, and other organic solvents. | [14][15][17][18] |
| Melting Point | 128-133 °C | [17] |
| LogP (Octanol/Water) | Relatively high, indicating lipophilicity. | [14] |
Mechanism of Action: Crisaborole is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly prevalent in inflammatory cells.[1][3][4][19] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP).[3][20] The resulting increase in intracellular cAMP levels leads to the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing the inflammation characteristic of atopic dermatitis.[1][4][19][20]
Visualizing the Mechanism: Crisaborole's Inhibition of the PDE4 Pathway
The following diagram illustrates the signaling pathway through which crisaborole exerts its anti-inflammatory effects.
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and suppressing inflammatory cytokine production.
Part 1: The IVPT Experimental Protocol for Crisaborole
This section provides a detailed, step-by-step methodology for conducting an in vitro skin permeation study of a 2% crisaborole ointment. The protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility.
Materials and Equipment
Equipment:
-
Water bath/circulator with temperature control[23]
-
Magnetic stirrer plate[23]
-
Calibrated positive displacement pipettes
-
Analytical balance
-
pH meter
-
Dermatome (for skin preparation)
-
Standard lab glassware, vials, and syringes
Consumables & Reagents:
-
Crisaborole 2% Ointment (e.g., Eucrisa® or test formulation)
-
Excised Human or Porcine Skin[2][11][25] (Note: Porcine skin is a commonly accepted model due to its structural similarity to human skin.[2])
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (for cleaning)[26]
-
Purified water (HPLC grade)
-
Magnetic stir bars (sized for Franz cells)[23]
Causality-Driven Experimental Design
The choices made during experimental setup are critical for generating meaningful data. Here, we explain the rationale behind key decisions.
-
Choice of Skin Model: Excised human skin is the gold standard.[11] However, due to ethical and availability constraints, dermatomed porcine ear skin serves as a highly reliable alternative, mimicking human skin's thickness and lipid composition.[2][25][27]
-
Receptor Solution Selection: The goal is to maintain "sink conditions," where the concentration of the drug in the receptor fluid remains low (typically <10% of its solubility limit), ensuring that the permeation rate is driven by the concentration gradient across the skin, not limited by receptor fluid saturation.[27] Given crisaborole's low aqueous solubility, a modified PBS solution may be necessary. A common approach is to use PBS with a small percentage of a solubilizing agent like ethanol or polysorbate 80, but one must first validate that the agent does not compromise skin barrier integrity.
-
Dose Application: A finite dose (e.g., 5-10 mg/cm²) is applied to mimic in-use clinical conditions.[28] This is crucial for evaluating formulations intended for topical application where the product is not occluded indefinitely.
Step-by-Step Protocol
Step 1: Skin Membrane Preparation
-
Thaw frozen porcine skin at room temperature.
-
Carefully remove any subcutaneous fat or muscle tissue using a scalpel.
-
Prepare skin sections of a uniform thickness (e.g., 500-1000 µm) using a dermatome.
-
Cut the dermatomed skin into discs large enough to fit between the donor and receptor chambers of the Franz cells.
-
Barrier Integrity Check: Before mounting, assess the integrity of each skin section. Methods like measuring Trans-Epidermal Water Loss (TEWL) or Transcutaneous Electrical Resistance (TER) are recommended.[13][29] Skin samples that show compromised barrier function should be discarded.
-
Equilibrate the skin sections in PBS at room temperature for at least 30 minutes prior to mounting.[23]
Step 2: Franz Diffusion Cell Assembly
-
Clean all Franz cell components and stir bars thoroughly with methanol, followed by deionized water, and allow to dry.[26]
-
Place a small magnetic stir bar into each receptor chamber.
-
Fill the receptor chamber with degassed, pre-warmed (32°C ± 1°C) receptor solution (e.g., PBS, pH 7.4), ensuring a slightly convex meniscus to avoid trapping air bubbles.[21][26]
-
Carefully mount the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing up (towards the donor chamber).[23]
-
Secure the donor chamber on top of the skin and clamp the two chambers together firmly to prevent leakage.
-
Place the assembled cells into the water bath maintained at a temperature that ensures a skin surface temperature of 32°C (typically 32-37°C).[23][27]
-
Allow the system to equilibrate for approximately 30 minutes. Start the magnetic stirrers at a constant speed (e.g., 600 RPM).[23]
Step 3: Dosing and Sampling
-
Collect a pre-dose "zero" sample from the receptor fluid of each cell to check for any contamination.[29]
-
Accurately weigh and apply a finite dose of the crisaborole ointment (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.[23][26]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 300 µL) of the receptor solution from the sampling arm.[7][23]
-
Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.[21][23] This is critical to maintain a constant volume and sink conditions.
-
Store collected samples at 4°C until HPLC analysis.
Step 4: Post-Experiment Skin Analysis
-
At the end of the experiment (e.g., 24 hours), dismount the cells.
-
Carefully clean any excess formulation from the skin surface using a dry cotton swab.[6]
-
Separate the epidermis from the dermis. This can be achieved by heat separation (e.g., 50-60°C for 30-60 seconds) followed by gentle scraping.[27]
-
Extract crisaborole from the stratum corneum (via tape stripping, if desired), epidermis, and dermis using a validated solvent extraction method (e.g., with an acetonitrile/water mixture).
-
Analyze the extracts by HPLC to quantify the amount of crisaborole retained in each skin layer.
Visualizing the Workflow: IVPT Experimental Process
The following diagram provides a visual overview of the entire in vitro skin permeation testing workflow.
Caption: The experimental workflow for in vitro skin permeation testing (IVPT) of crisaborole.
Part 2: Analytical Method and Data Interpretation
Quantification of Crisaborole by HPLC-UV
A validated reverse-phase HPLC method is required for the accurate quantification of crisaborole in the receptor solution and skin extracts.[24][30]
-
Column: C18 reverse-phase column (e.g., 3.9 x 150 mm, 3 µm).[14]
-
Mobile Phase: A mixture of 0.05% Trifluoroacetic Acid (TFA) in water and Acetonitrile (e.g., 55:45 v/v).[14][24]
-
Injection Volume: 100 µL.[14]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[24][32]
Data Analysis and Key Permeation Parameters
-
Calculate Cumulative Amount Permeated: For each time point, calculate the cumulative amount of crisaborole that has permeated the skin per unit area (µg/cm²), correcting for the amount removed during previous sampling.
-
Plot Permeation Profile: Plot the cumulative amount permeated per unit area (Y-axis) against time (X-axis).
-
Determine Steady-State Flux (Jss): The flux is the rate of permeation. Identify the linear portion of the permeation profile (steady-state) and calculate its slope. The flux (Jss) is expressed in µg/cm²/h.[23]
-
Calculate Permeability Coefficient (Kp): This parameter normalizes the flux to the concentration of the drug in the donor vehicle (Cd). It is calculated as: Kp = Jss / Cd .[23]
Table 2: Example Quantitative Data from a Crisaborole IVPT Study
| Parameter | Formulation A (Test) | Formulation B (Reference) |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.85 ± 0.12 | 0.91 ± 0.15 |
| Lag Time (t_lag) (hours) | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Permeability Coefficient (Kp) (cm/h) | 4.25 x 10⁻⁵ | 4.55 x 10⁻⁵ |
| Total Permeated at 24h (µg/cm²) | 18.7 ± 2.5 | 20.1 ± 2.9 |
| Amount in Epidermis (µg/cm²) | 25.4 ± 3.1 | 24.8 ± 3.5 |
| Amount in Dermis (µg/cm²) | 15.2 ± 2.0 | 16.5 ± 2.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion: Ensuring Trustworthy and Authoritative Results
A well-designed and meticulously executed IVPT study is indispensable for the development and evaluation of topical crisaborole formulations. By adhering to the principles and protocols outlined in this guide—from the careful selection of materials and validation of methods to the precise execution of the experiment and rigorous analysis of data—researchers can generate trustworthy and authoritative results. This data is crucial for understanding the bioavailability of crisaborole at its site of action and for making informed decisions throughout the drug development lifecycle, ultimately ensuring the delivery of a safe and effective product to patients.
References
- 1. Crisaborole - Wikipedia [en.wikipedia.org]
- 2. In Vitro Skin Retention of Crisaborole after Topical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 6. permegear.com [permegear.com]
- 7. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. scribd.com [scribd.com]
- 11. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 12. oecd.org [oecd.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 21. One moment, please... [alterlab.co.id]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. benchchem.com [benchchem.com]
- 24. Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. norlab.com [norlab.com]
- 27. researchgate.net [researchgate.net]
- 28. oecd.org [oecd.org]
- 29. fda.gov [fda.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Crisaborole Solutions for Cell Culture Assays
Introduction: The Significance of Crisaborole in In Vitro Research
Crisaborole is a non-steroidal, small-molecule inhibitor of phosphodiesterase 4 (PDE4)[1][2]. Its low molecular weight (251.1 g/mol ) and unique boron-based structure facilitate effective penetration through biological membranes, a key feature for both its topical therapeutic efficacy and its utility in cell-based assays[1][3]. In the context of atopic dermatitis, crisaborole's mechanism of action involves the inhibition of PDE4 in inflammatory cells. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP), leading to increased intracellular cAMP levels[4][5][6]. Elevated cAMP is known to down-regulate the production of pro-inflammatory cytokines, such as TNF-alpha, IL-4, and IL-13, which are key mediators in inflammatory skin conditions[4][5][7].
These mechanistic properties make crisaborole a valuable tool for researchers studying inflammatory pathways, cytokine signaling, and immune cell function in vitro. This guide provides a comprehensive, field-proven protocol for the preparation and use of crisaborole in cell culture assays, ensuring reproducibility and scientific integrity.
Core Principles: The Three S's of Small Molecule Preparation
To ensure the reliability of experimental results, researchers must be mindful of the "three S's" when preparing crisaborole solutions: Solvent , Solubility , and Stability [8].
-
Solvent Choice: The ideal solvent must fully dissolve the compound without being toxic to the cultured cells at its final concentration[8]. Crisaborole is practically insoluble in water but is freely soluble in common organic solvents[9]. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solvating power for crisaborole and its general compatibility with cell culture systems at low final concentrations[10][11].
-
Solubility Limits: Exceeding a compound's solubility limit in a given solvent will cause it to precipitate, making the actual concentration in your assay unknown and invalidating the results[8]. It is critical to prepare a high-concentration stock in a suitable organic solvent and then perform serial dilutions to a final working concentration where the compound remains in solution in the aqueous culture medium.
-
Stability Considerations: Crisaborole is noted to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy[12]. Stock solutions should be stored under conditions that prevent degradation from factors like light, temperature fluctuations, and repeated freeze-thaw cycles[8][13].
Physicochemical Properties and Solubility Data
Understanding the fundamental properties of crisaborole is essential for its proper handling and use.
| Property | Value | Source(s) |
| Appearance | White to off-white/beige crystalline powder | [9][12] |
| Molecular Weight | 251.1 g/mol | [1][9] |
| Melting Point | >130°C | [12] |
| Hygroscopicity | Hygroscopic | [12] |
The solubility of crisaborole varies significantly across different solvents. The following table summarizes this data, providing a clear rationale for solvent selection.
| Solvent | Solubility (mg/mL) | Classification | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (199.16 mM) | High | [10] |
| Octanol | 75.80 mg/mL | High | [14][15] |
| Ethanol | 40.6 mg/mL | High | [14][16] |
| Propylene Glycol | Freely Soluble | High | [9][16] |
| Methanol | Soluble / Slightly Soluble | Moderate | [12][17] |
| Acetonitrile | Soluble | Moderate | [17] |
| Water | 0.11 mg/mL | Very Low / Insoluble | [9][14][16] |
| Isopropyl Myristate | Very Low | Very Low | [16] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Crisaborole Stock Solution
Causality: Preparing a concentrated stock solution in 100% DMSO is the critical first step. This ensures crisaborole is fully dissolved and provides a stable, quantifiable source from which all working solutions can be prepared. Using fresh, anhydrous DMSO is crucial as moisture can reduce solubility and promote degradation[10][11].
Materials:
-
Crisaborole powder (Assay ≥99%)[12]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Before opening the crisaborole container, allow it to equilibrate to room temperature to minimize water condensation on the hygroscopic powder. Centrifuge the vial briefly to ensure all powder is at the bottom[13].
-
Weighing: Accurately weigh the desired amount of crisaborole powder. For example, to prepare a 50 mM stock solution, weigh out 12.55 mg of crisaborole.
-
Calculation: (50 mmol/L) * (1 L / 1000 mL) * (251.1 mg/mmol) = 12.55 mg/mL
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the target concentration (e.g., add 1 mL of DMSO to 12.55 mg of crisaborole for a 50 mM stock).
-
Solubilization: Tightly cap the vial and vortex vigorously for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat[18]. Visually inspect the solution against a light source to ensure no particulates are present.
-
Sterilization (Optional but Recommended): For long-term storage and to prevent contamination of cell cultures, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., a PTFE membrane filter) into a sterile storage vial[13].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is a critical step to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[13]. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation[8].
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Causality: Crisaborole will precipitate if a concentrated DMSO stock is diluted directly into an aqueous buffer or cell culture medium in a large volume step. The key to maintaining solubility is to perform serial dilutions in DMSO first, and then introduce a small volume of the diluted DMSO stock into the final aqueous medium with vigorous mixing. This process ensures the final DMSO concentration remains low (typically ≤0.1%) to avoid solvent-induced cytotoxicity[11][19].
Materials:
-
Crisaborole stock solution (e.g., 50 mM in DMSO)
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 or DMEM) appropriate for your cell type
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the high-concentration crisaborole stock solution at room temperature. Vortex gently to ensure homogeneity.
-
Intermediate Dilutions (in DMSO): Prepare one or more intermediate dilutions of the stock solution in 100% DMSO. This is the most critical step to prevent precipitation.
-
Example for a 10 µM final concentration:
-
Prepare a 10 mM intermediate stock: Dilute the 50 mM stock 1:5 in DMSO (e.g., 10 µL of 50 mM stock + 40 µL of DMSO).
-
Prepare a 1 mM intermediate stock: Dilute the 10 mM stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
-
-
Final Dilution (in Culture Medium): Prepare the final working solution by adding a small volume of the last DMSO dilution to the cell culture medium. A common final dilution factor is 1:1000.
-
Example for a 10 µM final concentration:
-
To prepare a 10 µM working solution, you will need a 10 mM intermediate stock (1000x the final concentration).
-
Add 1 µL of the 10 mM intermediate DMSO stock to every 1 mL of cell culture medium. Pipette directly into the medium and mix immediately by vortexing or inverting to disperse the compound rapidly and prevent localized high concentrations that could cause precipitation.
-
-
-
Vehicle Control: Always prepare a vehicle control. This control should contain the same final concentration of DMSO as your experimental samples. For a 1:1000 final dilution, the vehicle control would be cell culture medium containing 0.1% DMSO[11].
-
Application to Cells: Use the freshly prepared working solutions immediately. Add the appropriate volume of the crisaborole working solution (and vehicle control) to your cell culture plates. For instance, in a 96-well plate with 100 µL of cells per well, you might add 100 µL of a 2X final concentration working solution to achieve the desired 1X final concentration.
Visualization of Workflows and Mechanisms
Crisaborole's Mechanism of Action
The following diagram illustrates the established signaling pathway through which crisaborole exerts its anti-inflammatory effects.
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and suppressing inflammatory cytokine production.
Experimental Workflow for Solution Preparation
This workflow diagram provides a visual guide to the entire process, from solid compound to the final application in a cell culture assay.
Caption: Workflow for preparing crisaborole stock and working solutions for cell culture assays.
References
- 1. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 6. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. Crisaborole CAS 906673-24-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. captivatebio.com [captivatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Crisaborole as a PDE4 Inhibitor for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the exploratory use of crisaborole, a potent phosphodiesterase 4 (PDE4) inhibitor, in the context of neuroscience research. While clinically approved for atopic dermatitis, the mechanism of crisaborole—elevating intracellular cyclic adenosine monophosphate (cAMP) levels—holds significant therapeutic potential for a range of neurological disorders.[1][2][3] This guide synthesizes the known pharmacology of crisaborole with the established roles of PDE4 in the central nervous system (CNS) to provide detailed protocols for in vitro and in vivo investigations. We will address key considerations, including blood-brain barrier permeability, and offer step-by-step methodologies for studying crisaborole's effects on neuroinflammation, synaptic plasticity, and neuronal cell signaling.
Introduction: The Rationale for Crisaborole in Neuroscience
Phosphodiesterase 4 (PDE4) is a critical enzyme in the CNS responsible for the degradation of cAMP, a ubiquitous second messenger involved in a vast array of neuronal processes.[1] Dysregulation of cAMP signaling is implicated in the pathophysiology of numerous neurological and psychiatric conditions. Inhibition of PDE4 has been shown to enhance cognitive function, promote neuroprotection, and exert anti-inflammatory effects in various preclinical models.
Crisaborole is a non-steroidal, boron-containing small molecule that selectively inhibits PDE4.[1][3] Its primary mechanism of action is to prevent the breakdown of cAMP, leading to an increase in its intracellular concentration.[1][2][3] This, in turn, modulates the activity of downstream signaling pathways, including those that regulate the production of inflammatory cytokines.[2][4] While its current clinical application is in dermatology, its low molecular weight and established anti-inflammatory properties make it an intriguing candidate for neuroscience research.[3][5]
Key Considerations for Neuroscience Applications:
-
Blood-Brain Barrier (BBB) Permeability: There is currently limited public data on the ability of crisaborole to cross the BBB. Its rapid metabolism into inactive metabolites following systemic absorption presents a significant challenge for achieving therapeutic concentrations in the CNS via peripheral administration.[1][5] Therefore, initial in vivo studies should consider direct CNS administration methods, such as intracerebroventricular (ICV) or intrastriatal injections.
-
Peripheral vs. Central Effects: In studies involving systemic administration, it is crucial to delineate between the peripheral and central effects of crisaborole, especially in the context of neuroinflammation where peripheral immune responses can influence CNS pathology.
Mechanistic Framework: PDE4 Inhibition in the CNS
The inhibition of PDE4 by crisaborole leads to an accumulation of intracellular cAMP. This increase in cAMP can have pleiotropic effects on neuronal and glial cells, including:
-
Modulation of Neuroinflammation: By increasing cAMP, crisaborole can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 by microglia and astrocytes.[2][6]
-
Enhancement of Synaptic Plasticity and Memory: Elevated cAMP levels are known to activate Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB), key players in long-term potentiation (LTP) and memory consolidation.
-
Neuroprotection: PDE4 inhibition has been shown to protect neurons from various insults, potentially through the activation of pro-survival signaling pathways.
Figure 1: Mechanism of Crisaborole Action. Crisaborole inhibits PDE4, preventing the degradation of cAMP to AMP. The resulting increase in intracellular cAMP has multiple downstream effects, including the modulation of inflammatory responses and pathways involved in synaptic plasticity.
In Vitro Applications and Protocols
Preparation of Crisaborole Stock Solutions
For in vitro experiments, a concentrated stock solution of crisaborole should be prepared in a suitable solvent. Based on solubility data, ethanol or DMSO are recommended.
| Solvent | Reported Solubility | Notes |
| Octanol | High | Suitable for some applications, but may have cellular effects. |
| Ethanol | High | A common solvent for cell culture experiments. |
| Propylene Glycol | High | May have independent biological effects. |
| Water | Very Low | Not suitable for preparing concentrated stock solutions. |
Protocol for 10 mM Crisaborole Stock Solution in DMSO:
-
Weigh out 2.51 mg of crisaborole powder (MW: 251.16 g/mol ).
-
Dissolve in 1 mL of sterile, cell-culture grade DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
In Vitro Model of Neuroinflammation
This protocol outlines the use of crisaborole to mitigate lipopolysaccharide (LPS)-induced inflammation in primary microglia or BV-2 microglial cell line.
Figure 2: In Vitro Neuroinflammation Workflow. A schematic of the experimental procedure to assess the anti-inflammatory effects of crisaborole on microglia.
Step-by-Step Protocol:
-
Cell Plating: Plate primary microglia or BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of crisaborole (e.g., 1, 10, 100 µM) or vehicle (DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit.
-
Cell Viability: Assess cell viability using an MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.
-
Neuronal Differentiation Assay
This protocol describes a method to assess the potential of crisaborole to promote neuronal differentiation in a suitable cell line (e.g., PC12 or SH-SY5Y) by leveraging its ability to increase intracellular cAMP.
Step-by-Step Protocol:
-
Cell Plating: Plate PC12 or SH-SY5Y cells on collagen-coated plates or coverslips in their respective growth media.
-
Differentiation Induction: Once the cells reach 50-60% confluency, replace the growth medium with a low-serum differentiation medium containing various concentrations of crisaborole (e.g., 1-50 µM). Include a positive control (e.g., forskolin or dibutyryl-cAMP) and a vehicle control.
-
Culture Maintenance: Culture the cells for 3-7 days, replacing the differentiation medium every 2-3 days.
-
Morphological Assessment: At the end of the differentiation period, fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and microtubule-associated protein 2 (MAP2).
-
Quantification: Acquire images using fluorescence microscopy and quantify neurite outgrowth (e.g., number of neurites per cell, average neurite length) using image analysis software.
In Vivo Applications and Protocols
Important Note: Due to the lack of data on BBB permeability and rapid systemic metabolism, direct CNS administration is recommended for initial in vivo studies.
Preparation of Crisaborole for In Vivo Administration
For direct CNS administration, crisaborole needs to be dissolved in a sterile, biocompatible vehicle. A solution of crisaborole in a small percentage of DMSO, further diluted in sterile saline or artificial cerebrospinal fluid (aCSF), is a common approach.
Protocol for Vehicle Preparation:
-
Prepare a stock solution of crisaborole in 100% DMSO.
-
For injection, dilute the stock solution in sterile saline or aCSF to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid neurotoxicity.
-
Ensure the final solution is clear and free of precipitates. Filter-sterilize the solution before use.
In Vivo Model of Neuroinflammation (LPS-induced)
This protocol outlines a method to investigate the anti-inflammatory effects of crisaborole in a rodent model of LPS-induced neuroinflammation via intracerebroventricular (ICV) injection.
Figure 3: In Vivo Neuroinflammation Workflow. A flowchart illustrating the key steps in an in vivo study of crisaborole's effects on LPS-induced neuroinflammation.
Step-by-Step Protocol:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Surgical Procedure: Implant a guide cannula into the lateral ventricle using stereotaxic surgery. Allow the animals to recover for at least one week.
-
Drug Administration:
-
On the day of the experiment, administer crisaborole (e.g., 1-10 µg in 1-5 µL of vehicle) or vehicle via the implanted cannula using an injection pump.
-
Thirty minutes to one hour after crisaborole administration, inject LPS (e.g., 1-5 µg in 1-5 µL of sterile saline) through the same cannula.
-
-
Behavioral Assessment: 24-48 hours after LPS injection, assess sickness behavior and depressive-like behavior using tests such as the open field test (for locomotor activity) and the sucrose preference test (for anhedonia).
-
Tissue Processing and Analysis:
-
At the end of the behavioral assessments, euthanize the animals and perfuse with saline.
-
Collect the brain and dissect specific regions (e.g., hippocampus, cortex).
-
Process the tissue for either:
-
Biochemical Analysis: Homogenize the tissue to measure cytokine levels using qPCR or ELISA.
-
Immunohistochemistry: Fix the brain tissue and prepare sections for staining with antibodies against markers of microglial (Iba1) and astrocyte (GFAP) activation.
-
-
Summary and Future Directions
Crisaborole presents a novel tool for neuroscience researchers interested in the role of PDE4 in CNS function and disease. Its established mechanism of action and anti-inflammatory properties provide a strong rationale for its investigation in models of neuroinflammation, cognitive disorders, and other neurological conditions. However, the significant knowledge gap regarding its CNS pharmacokinetics necessitates a cautious and methodical approach, with an initial focus on in vitro studies and in vivo experiments utilizing direct CNS administration. Future research should aim to definitively characterize the BBB permeability of crisaborole and its metabolites to ascertain its potential for systemic administration in the treatment of neurological disorders.
References
- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming crisaborole solubility issues in aqueous solutions
<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e_e_a_t> <_visualization_formatting>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Crisaborole Technical Support Center. This resource is designed to provide in-depth technical guidance and troubleshooting for researchers encountering challenges with crisaborole's solubility in aqueous solutions during formulation development. As Senior Application Scientists, we have compiled this guide based on a synthesis of established scientific principles and practical, field-proven experience.
I. Understanding the Challenge: The Physicochemical Properties of Crisaborole
Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, notable for its unique boron-containing benzoxaborole structure.[1][2][3] This structure is key to its therapeutic effect in treating inflammatory skin conditions like atopic dermatitis.[2][4] However, the very properties that make it an effective topical agent also present significant formulation challenges, primarily its poor aqueous solubility.[5][6][7][8]
Crisaborole is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6][7] It is practically insoluble in water but freely soluble in common organic solvents like propylene glycol and isopropyl alcohol.[9][10]
| Property | Value | Source |
| Molecular Weight | 251.1 g/mol | [9] |
| Aqueous Solubility | 0.0234 mg/mL | [6][7][8] |
| Log P (Octanol/Water) | 2.78 | [5] |
| pKa | 7.00 ± 0.20 (Predicted) | [3] |
| Melting Point | >130°C (softens) | [3] |
This lipophilic nature, while beneficial for skin penetration, necessitates specialized formulation strategies to ensure drug dissolution, stability, and bioavailability in a topical delivery system.[2][5]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the formulation of crisaborole in aqueous-based systems.
Q1: My crisaborole is precipitating out of my aqueous-based gel formulation. What are the likely causes and how can I fix this?
A1: Precipitation is a common issue stemming from crisaborole's low aqueous solubility. The primary cause is exceeding its solubility limit in the aqueous phase of your formulation.
Troubleshooting Steps:
-
Co-Solvent System Optimization: Crisaborole's solubility can be significantly enhanced by incorporating co-solvents. Propylene glycol and polyethylene glycol (PEG) 400 are effective co-solvents for this purpose.[6][7] Experiment with increasing the concentration of these co-solvents in your formulation. Studies have shown that combinations of propylene glycol and PEG 400 can increase crisaborole's solubility up to five times.[6][7]
-
pH Adjustment: The solubility of weakly acidic or basic drugs can be influenced by the pH of the formulation. While crisaborole's pKa is predicted to be around 7.0, its solubility in acidic and phosphate-buffered solutions has been noted.[3][11] Evaluate the pH of your gel and consider adjusting it to a range where crisaborole solubility is optimized, keeping in mind the physiological pH of the skin (4.5-5.5) for topical applications.[12]
-
Surfactant Selection: Incorporating non-ionic surfactants can help to create micelles that encapsulate the lipophilic crisaborole, increasing its apparent solubility in the aqueous phase. Cremophor EL and Tween 80 have been successfully used in nanoemulsion formulations of crisaborole.[5][11]
-
Consider a Nanoemulsion or Nanoemulgel: For enhanced solubility and skin penetration, a nanoemulsion-based approach is highly effective.[5][11] These systems use a combination of an oil phase, surfactant, and co-surfactant to create thermodynamically stable, transparent, and nano-sized droplets containing the dissolved drug.[13] The nanoemulsion can then be incorporated into a gel base to form a nanoemulgel.[5][11]
Q2: I'm observing chemical degradation of crisaborole in my formulation. What are the potential degradation pathways and how can I improve stability?
A2: Crisaborole can be susceptible to hydrolytic and oxidative degradation.[14] The boron-containing benzoxaborole ring is the likely site of instability.
Troubleshooting Steps:
-
Forced Degradation Studies: To understand the specific degradation pathways, it is crucial to perform forced degradation studies.[15] Expose crisaborole to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[14][16] This will help identify the primary degradation products and the conditions that accelerate degradation.
-
Antioxidant Addition: If oxidative degradation is identified, the addition of an antioxidant such as butylated hydroxytoluene (BHT) can be beneficial.[9][10]
-
Chelating Agent Incorporation: The presence of metal ions can catalyze degradation. Including a chelating agent like edetate calcium disodium (EDTA) can help stabilize the formulation.[17]
-
pH Control: As with solubility, pH can significantly impact the chemical stability of a drug. Maintain the pH of the formulation in a range where crisaborole exhibits maximum stability, as determined by your forced degradation studies.
-
Packaging and Storage: Protect the formulation from light and store it at a controlled room temperature to minimize thermal and photolytic degradation.[18]
Q3: How can I accurately quantify the amount of dissolved crisaborole in my formulation?
A3: A validated analytical method is essential for accurately determining crisaborole concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods.[19][20]
Key Method Parameters:
-
Column: A reverse-phase C18 column is typically used.[21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[14][21]
-
Detection: UV detection at approximately 250-252 nm is suitable for crisaborole.[11][21]
-
Validation: The analytical method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][20]
Q4: Are there alternative formulation strategies to overcome the solubility issues of crisaborole in aqueous systems?
A4: Yes, several advanced drug delivery systems can be employed.
-
Nanoemulsions and Nanoemulgels: As mentioned earlier, these systems are excellent for solubilizing lipophilic drugs and enhancing skin permeation.[5][11]
-
Liposomes: Encapsulating crisaborole within liposomes can improve its solubility and delivery to the skin.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[22] They can form inclusion complexes with poorly soluble drugs like crisaborole, thereby increasing their aqueous solubility.[23] Hydroxypropyl-β-cyclodextrin is a commonly used derivative for this purpose.[23]
-
Ointments: The commercially available formulation of crisaborole (Eucrisa®) is an anhydrous ointment.[9][10] This approach avoids the challenges of aqueous solubility altogether by dissolving the drug in a lipophilic base.[24]
III. Experimental Protocols
Protocol 1: Preparation of a Crisaborole Nanoemulgel
This protocol provides a general framework for developing a crisaborole nanoemulgel. Optimization of the components and their ratios is necessary for a stable and effective formulation.
Materials:
-
Crisaborole
-
Oil Phase (e.g., Capryol 90, Almond Oil)[11]
-
Co-surfactant (e.g., Propylene Glycol, Transcutol HP)
-
Gelling Agent (e.g., Carbopol 934)[5]
-
Purified Water
-
Triethanolamine (for pH adjustment)
Procedure:
-
Solubility Studies: Determine the solubility of crisaborole in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Pseudo-Ternary Phase Diagram Construction: To identify the nanoemulsion region, prepare various ratios of oil, surfactant/co-surfactant (Smix), and water. Titrate the oil and Smix mixture with water and observe for the formation of a clear and transparent nanoemulsion.
-
Nanoemulsion Preparation:
-
Dissolve crisaborole in the selected oil.
-
In a separate container, mix the surfactant and co-surfactant (Smix).
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add water to the oil-Smix mixture with constant stirring until a clear nanoemulsion is formed.
-
-
Nanoemulgel Preparation:
-
Disperse the gelling agent in purified water and allow it to swell.
-
Slowly add the prepared nanoemulsion to the gel base with continuous stirring.
-
Adjust the pH to the desired range (e.g., 5.0-5.5) using triethanolamine.
-
Protocol 2: Forced Degradation Study of Crisaborole
This protocol outlines the steps for conducting a forced degradation study to assess the stability of crisaborole.
Materials:
-
Crisaborole
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H2O2)
-
Validated HPLC or UPLC method
Procedure:
-
Acid Hydrolysis: Treat a solution of crisaborole with 0.1N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of crisaborole with 0.1N NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of crisaborole with 3% H2O2 at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of crisaborole to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of crisaborole to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the intact crisaborole from any degradation products.
IV. Visualizations
Diagram 1: Crisaborole Solubility Enhancement Strategies
Caption: Strategies to overcome crisaborole's poor aqueous solubility.
Diagram 2: Workflow for Crisaborole Formulation Development and Stability Testing
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crisaborole | 906673-24-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsm.com [ijpsm.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - EUCRISA- crisaborole ointment [dailymed.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
- 13. Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. CA2949614A1 - Topical pharmaceutical formulations comprising crisaborole - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. jgtps.com [jgtps.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Crisaborole Dosage for In Vivo Animal Studies
Welcome to the technical support center for optimizing crisaborole dosage in your in vivo animal studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively designing and executing preclinical topical studies with crisaborole. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are robust, reproducible, and yield meaningful results.
Introduction to Crisaborole and Its Mechanism of Action
Crisaborole is a non-steroidal anti-inflammatory drug approved for the treatment of mild to moderate atopic dermatitis (AD).[1] Its therapeutic effect stems from its action as a phosphodiesterase 4 (PDE4) inhibitor.[2] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-alpha, IL-4, IL-13, and IL-31.[2] This targeted anti-inflammatory action makes crisaborole an important tool in dermatological research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that arise during the planning and execution of in vivo studies with crisaborole.
Formulation and Dosing
Q1: What is the standard concentration of crisaborole used in animal studies, and can I deviate from it?
A1: The commercially available formulation, Eucrisa®, contains 2% crisaborole (w/w) in an ointment base.[3] This 2% concentration is a common starting point for many preclinical studies. However, the optimal concentration for your specific animal model and research question may differ. Dose-ranging studies are crucial to determine the most effective concentration that elicits a therapeutic response without causing adverse effects. In some animal studies, concentrations of 0.5% and 2% have been evaluated to establish a dose-response relationship.[1]
Troubleshooting Inconsistent Efficacy:
-
Issue: Lack of a clear dose-response or inconsistent results between animals.
-
Possible Cause: The chosen dose range may be too narrow or not centered around the effective concentration for your specific model. The formulation may not be optimized for skin penetration in your chosen animal species.
-
Solution: Conduct a pilot study with a wider range of concentrations (e.g., 0.5%, 1%, 2%, and 5%) to establish a clear dose-response curve. Consider reformulating to enhance skin penetration if necessary.
Q2: Can I prepare my own crisaborole formulation? What vehicle should I use?
A2: Yes, you can prepare your own formulation, especially if you need to test different concentrations or vehicle compositions. The choice of vehicle is critical as it significantly impacts drug delivery and efficacy.[4] The commercial Eucrisa® ointment base is petrolatum-based and also contains propylene glycol, mono- and di-glycerides, paraffin, butylated hydroxytoluene, and edetate calcium disodium.[3]
When selecting a vehicle, consider the following:
-
Solubility: Crisaborole has poor aqueous solubility but is soluble in organic solvents like propylene glycol.[3]
-
Skin Penetration: The vehicle should facilitate the penetration of crisaborole into the skin layers.
-
Stability: The vehicle must be compatible with crisaborole and maintain its stability over the course of the study.
-
Animal Model Compatibility: The vehicle should be non-irritating to the animal's skin.
Troubleshooting Formulation Instability:
-
Issue: The crisaborole in your custom formulation is degrading or precipitating out of the vehicle.
-
Possible Cause: Crisaborole can undergo protodeboronation. The presence of water can affect its solubility and stability.[5] Certain excipients may be incompatible.
-
Solution: Minimize water content in your formulation. Consider adding a chelating agent like edetate calcium disodium (EDTA) to improve stability.[5] Conduct compatibility studies with your chosen excipients by storing the formulation at different temperatures and analyzing for degradation products over time.[6]
Q3: What is the best practice for applying a viscous ointment like crisaborole to mice to ensure consistent dosing?
A3: Consistent application is key to reliable results. For viscous ointments:
-
Hair Removal: Carefully clip the hair from the application site one day before the first treatment. Avoid shaving, as it can cause micro-abrasions and alter skin permeability.
-
Dose Measurement: Use a positive displacement pipette or weigh a specific amount of ointment on a small piece of wax paper before application.
-
Application Technique: Gently rub the ointment evenly over the defined treatment area using a cotton-tipped applicator.
-
Preventing Ingestion: If necessary, use an Elizabethan collar for a short period after application to prevent the animal from licking the treated area.
Troubleshooting Skin Irritation at the Application Site:
-
Issue: Animals are developing erythema or inflammation that seems unrelated to the disease model.
-
Possible Cause: The vehicle itself or an excipient within it may be causing irritation. The application technique may be too abrasive.
-
Solution: Include a vehicle-only control group to differentiate between vehicle effects and drug effects. Ensure the application is gentle and the amount of ointment is not excessive.
Experimental Design & In Vivo Models
Q4: What are the most common animal models used for studying crisaborole's efficacy in atopic dermatitis?
A4: The most widely used models for AD-like skin inflammation are in mice.[7] Common methods for inducing AD-like phenotypes include:
-
Calcipotriol (MC903) Model: Topical application of MC903, a vitamin D3 analog, induces a robust Th2-dominant inflammatory response characteristic of AD.[8]
-
Oxazolone (OXA) Model: This model involves sensitization and subsequent challenge with the hapten oxazolone, leading to a contact hypersensitivity reaction with features of AD.[9]
-
Spontaneous Models: Certain mouse strains, like the NC/Nga mouse, spontaneously develop AD-like skin lesions under specific environmental conditions.[7]
Q5: What are the key pharmacodynamic (PD) endpoints to measure the effectiveness of crisaborole in these models?
A5: A combination of clinical and molecular endpoints will provide a comprehensive assessment of crisaborole's efficacy.
Clinical/Macroscopic Readouts:
-
Scoring of Skin Lesions: Use a standardized scoring system to evaluate erythema, edema, excoriation, and lichenification.
-
Transepidermal Water Loss (TEWL): An increase in TEWL is indicative of a compromised skin barrier, a hallmark of AD.
-
Ear Thickness: In models where the ear is treated, measuring ear swelling is a simple and quantitative measure of inflammation.
Molecular/Microscopic Readouts:
-
Histology: Assess for epidermal hyperplasia, and inflammatory cell infiltrate (e.g., eosinophils, mast cells).
-
Gene Expression Analysis (qPCR or RNA-seq): Measure the expression of key inflammatory cytokines (e.g., Il4, Il5, Il13, Tnf) and chemokines in skin biopsies.
-
Protein Analysis (ELISA or Immunohistochemistry): Quantify the levels of inflammatory proteins in skin homogenates or visualize their localization in tissue sections.
-
Serum IgE levels: Elevated serum IgE is a characteristic feature of atopic diseases.[10]
Table 1: Key Pharmacodynamic Endpoints for Crisaborole in Atopic Dermatitis Models
| Endpoint Category | Specific Measurement | Rationale |
| Clinical Assessment | Scoring of skin lesions (erythema, edema, excoriation) | Visual assessment of disease severity. |
| Ear thickness measurement | Quantitative measure of local inflammation. | |
| Skin Barrier Function | Transepidermal Water Loss (TEWL) | Assesses the integrity of the epidermal barrier.[10] |
| Histopathology | Epidermal thickness, inflammatory cell infiltration | Microscopic evaluation of skin inflammation and structural changes. |
| Immunological Markers | Serum IgE levels | Systemic marker of atopic sensitization.[10] |
| Skin cytokine and chemokine levels (mRNA and protein) | Measures the local inflammatory milieu targeted by crisaborole.[2] |
Experimental Protocols
Protocol 1: Preparation of a 2% Crisaborole Ointment (Custom Formulation)
This protocol provides a general guideline for preparing a stable and homogenous crisaborole ointment.
Materials:
-
Crisaborole powder
-
White petrolatum
-
Propylene glycol
-
Mono- and di-glycerides
-
Paraffin
-
Butylated hydroxytoluene (BHT)
-
Edetate calcium disodium (EDTA)
-
Heating magnetic stirrer
-
Ointment mill or homogenizer
Procedure:
-
Melt the Base: In a beaker, combine the white petrolatum, mono- and di-glycerides, and paraffin. Heat to 70-75°C on a heating magnetic stirrer until all components are melted and a homogenous mixture is formed.
-
Prepare the Drug Solution: In a separate beaker, dissolve the crisaborole powder, BHT, and EDTA in propylene glycol. Gently warm to 40-50°C to facilitate dissolution.
-
Combine Phases: Slowly add the drug solution to the melted base while continuously stirring.
-
Homogenize: Continue stirring the mixture as it cools. Once it has cooled to a semi-solid consistency, pass the ointment through an ointment mill or use a homogenizer to ensure a uniform distribution of the drug.
-
Storage: Store the final ointment in an airtight, light-resistant container at room temperature.
Protocol 2: Induction of Atopic Dermatitis-like Skin Inflammation in Mice using MC903
Materials:
-
Calcipotriol (MC903) solution in ethanol
-
Ethanol (for vehicle control)
-
Micropipette
-
Electric clippers
Procedure:
-
Animal Preparation: One day prior to the first application, clip the hair on the dorsal back of the mice.
-
Induction: On day 0, apply a specific amount of MC903 solution (e.g., 2 nmol in 20 µL of ethanol) to the clipped dorsal skin and the right ear. Apply an equal volume of ethanol to the left ear (as an internal control) and to the dorsal skin of the control group of mice.
-
Daily Application: Repeat the application of MC903 or vehicle daily for the duration of the study (typically 7-14 days).
-
Monitoring: Monitor the animals daily for the development of AD-like symptoms, including erythema, scaling, and excoriations. Measure ear thickness daily using a digital caliper.
Visualizations
Crisaborole's Mechanism of Action
Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and reduced pro-inflammatory cytokine production.
General Workflow for a Crisaborole In Vivo Study
Caption: A typical workflow for conducting an in vivo efficacy study with crisaborole.
References
- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. bepls.com [bepls.com]
- 7. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermatologyutrecht.nl [dermatologyutrecht.nl]
Technical Support Center: Synthesis of Chiral Benzoxaboroles
Welcome to the technical support center for the synthesis of chiral benzoxaboroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral molecules. Benzoxaboroles are a privileged scaffold in medicinal chemistry, but their stereoselective synthesis can present significant challenges.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.
The unique chemical properties of benzoxaboroles, particularly the Lewis acidity of the boron atom and its ability to form reversible covalent bonds, make them potent enzyme inhibitors.[3][4] However, these same properties can complicate their synthesis and handling.[3][5] This guide is structured to address the most common hurdles encountered in the lab, from achieving high enantioselectivity to ensuring the stability of the final compound.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of chiral benzoxaboroles, providing potential causes and actionable solutions.
I. Low Reaction Yield
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent challenge and can stem from multiple factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
A. Incomplete Conversion of Starting Materials
-
Potential Cause 1: Inactive or Insufficient Catalyst. In organocatalyzed reactions, such as the Wittig/oxa-Michael cascade or the Morita-Baylis-Hillman (MBH) reaction, the activity and loading of the catalyst are critical.[2][6] Catalysts like cinchona alkaloids can be sensitive to air and moisture.
-
Solution:
-
Ensure your catalyst is pure and stored under an inert atmosphere.
-
Consider activating the catalyst if applicable (e.g., by drying).
-
Systematically screen catalyst loading; a small increase (e.g., from 5 mol% to 10 mol%) can sometimes significantly improve conversion.[6]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time play a crucial role. For instance, the MBH reaction is notoriously slow, sometimes requiring days for completion.[7]
-
Solution:
-
Temperature: While room temperature is a common starting point, some reactions may benefit from gentle heating or cooling to minimize side reactions.
-
Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. For the Wittig/oxa-Michael reaction, solvents like chlorobenzene have been found to be optimal.[6] Screen a range of solvents with varying polarities.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product upon prolonged reaction times.
-
-
-
Potential Cause 3: Poor Quality of Starting 2-Formylphenylboronic Acid. The stability and purity of 2-formylphenylboronic acid and its derivatives are critical. These compounds can be prone to decomposition or exist in equilibrium with their cyclic benzoxaborole form, which can affect reactivity.[8][9]
-
Solution:
-
Use freshly prepared or purified 2-formylphenylboronic acid.
-
Characterize the starting material thoroughly by NMR to ensure its integrity.
-
Consider in-situ generation if stability is a major concern.
-
-
B. Formation of Side Products
-
Potential Cause 1: Dimerization or Polymerization of Activated Alkenes. In reactions like the MBH, activated alkenes can self-condense, leading to unwanted byproducts and reduced yield.[7]
-
Solution: Employ a slow addition of the activated alkene to the reaction mixture containing the aldehyde and catalyst. This maintains a low concentration of the alkene, minimizing self-reaction.
-
-
Potential Cause 2: Unwanted Wittig Reaction Side Products. In the Wittig/oxa-Michael cascade, the initial Wittig reaction can be a source of impurities if not optimized.[10]
-
Solution: Ensure the ylide is generated under strictly anhydrous conditions. The choice of base for deprotonation of the phosphonium salt is also crucial.
-
-
Potential Cause 3: Decomposition of the Benzoxaborole Ring. While generally stable, the benzoxaborole ring can be susceptible to degradation under harsh conditions.[4][11][12]
Workflow for Troubleshooting Low Yields
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Divalent Protecting Group for Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. warf.org [warf.org]
- 6. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01193D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Crisaborole Synthesis
Welcome to the technical support center for crisaborole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with batch-to-batch variability in the synthesis of crisaborole. Our goal is to provide you with the expertise and practical insights needed to ensure consistent, high-quality production of this important active pharmaceutical ingredient (API).
Part 1: Understanding the Core Challenges
Crisaborole, a novel boron-containing phosphodiesterase-4 (PDE-4) inhibitor, is a key treatment for atopic dermatitis.[1][2] Its synthesis, however, can be complex and susceptible to variability that impacts purity, yield, and overall process efficiency. The primary challenges often stem from the sensitive nature of the organometallic reactions involved and the potential for impurity formation.[3]
A critical step in many synthetic routes is the boronation of a protected bromoarene via lithiation, which is highly temperature-sensitive.[3] Inconsistent reaction conditions can lead to the formation of various impurities, affecting the final product's quality and requiring extensive purification. Furthermore, the quality of raw materials and the presence of different crystalline forms (polymorphs) of crisaborole can introduce further variability.[4][5]
This guide will walk you through a systematic approach to identifying and resolving these issues, ensuring a robust and reproducible synthesis process.
Visualizing the Synthetic Landscape
To effectively troubleshoot, it's essential to have a clear understanding of the synthetic pathway and the points at which variability can be introduced.
Caption: High-level overview of a common crisaborole synthesis route, highlighting critical steps where variability can arise.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific issues you might encounter during crisaborole synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting plan.
Issue 1: Inconsistent Yields and High Levels of Impurities in the Boronation Step
Question: "My crisaborole synthesis is showing significant batch-to-batch variation in yield, and HPLC analysis reveals a high percentage of impurities. What are the likely causes and how can I mitigate this?"
Causality and Troubleshooting:
This is a common and critical issue, often linked to the lithiation and boronation steps. The formation of organolithium intermediates is highly exothermic and requires strict temperature control.[3]
Step-by-Step Troubleshooting Protocol:
-
Verify Raw Material Quality:
-
Problem: Variability in the purity of starting materials, such as the bromoarene precursor, can introduce competing side reactions.[6]
-
Solution: Implement rigorous quality control for all incoming raw materials. Use advanced analytical techniques to ensure purity.[7] For instance, the intermediate 4-(4-Bromo-3-Hydroxymethylphenoxy)Benzonitrile should have a purity of over 98%.[7]
-
-
Optimize Reaction Temperature:
-
Problem: The lithiation reaction is typically performed at very low temperatures (e.g., -78°C).[3] Even slight temperature fluctuations can lead to the formation of impurities.
-
Solution: A systematic study of the reaction temperature's impact is crucial. For example, at -50°C, the yield of crisaborole might be around 87.45%, with specific impurity profiles.[3] Lowering the temperature to -60°C could enhance the yield to approximately 89.39%.[3]
-
Action: Calibrate your temperature probes and ensure your cooling bath maintains a stable temperature throughout the addition of n-butyllithium.
-
Process Analytical Technology (PAT): Consider implementing in-line infrared (IR) spectroscopy to monitor the reaction in real-time. This can help in identifying the formation of intermediates and the consumption of starting materials, ensuring the reaction goes to completion before quenching.[3]
-
-
-
Control Stoichiometry:
-
Problem: The amount of n-butyllithium is critical. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Solution: Carefully titrate your n-butyllithium solution before each use to determine its exact molarity. Conduct a study to evaluate the influence of n-butyllithium equivalents on the reaction outcome.[3]
-
-
Investigate Mixing Efficiency:
-
Problem: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, promoting impurity formation.
-
Solution: Ensure your reactor is equipped with an efficient stirring mechanism. For large-scale batches, consider the reactor geometry and impeller design. For more precise control, a continuous flow chemistry process can offer superior mixing and heat transfer, significantly reducing impurity formation.[3][8]
-
Data-Driven Decision Making: Impact of Temperature on Purity
| Reaction Temperature (°C) | Crisaborole Yield (HPLC Area %) | Impurity 13 (%) | Impurity 15 (%) |
| 0 | 72 | 9.8 | 14.34 |
| -20 | 81 | 8.2 | 8.25 |
| -50 | 87.45 | 6.99 | 3.24 |
| -60 | 89.39 | - | - |
| Data adapted from a study on crisaborole synthesis optimization.[3] |
Issue 2: Polymorphic Inconsistency in the Final Product
Question: "We are observing different crystalline forms of crisaborole in our final product, which is affecting its dissolution profile and stability. How can we control the polymorphism?"
Causality and Troubleshooting:
Crisaborole can exist in different polymorphic forms, each with distinct physicochemical properties.[4][5][9] The specific polymorph obtained is highly dependent on the crystallization conditions.
Step-by-Step Troubleshooting Protocol:
-
Standardize Crystallization Solvents and Temperatures:
-
Problem: The choice of solvent and the cooling profile during crystallization are major determinants of the resulting polymorphic form.
-
Solution: Develop a standardized crystallization protocol with strict controls over solvent systems, temperature, and cooling rates. For example, dissolving crisaborole in a specific ratio of acetone and water at a defined temperature, followed by controlled cooling and seeding, can yield a consistent polymorphic form.[9]
-
-
Implement Seeding:
-
Problem: Spontaneous nucleation can lead to a mixture of polymorphs.
-
Solution: Introduce seed crystals of the desired polymorph during the cooling phase. This will encourage the crystallization of that specific form.
-
-
Control Stirring and Agitation:
-
Problem: The rate of stirring can influence nucleation and crystal growth.
-
Solution: Maintain a consistent and controlled stirring rate throughout the crystallization process.
-
-
Characterize the Final Product:
-
Problem: Without proper characterization, you may be unaware of the polymorphic form of your product.
-
Solution: Routinely use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify and confirm the polymorphic form of each batch. DSC can reveal different endothermic peaks corresponding to different polymorphs.[4][5]
-
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting batch-to-batch variability in crisaborole synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crisaborole synthesis and how can they be controlled?
A1: Common impurities can arise from side reactions during the synthesis.[1] For example, impurities such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile have been identified.[10] Some of these may be genotoxic, necessitating strict control.[10] Control strategies include optimizing reaction conditions, particularly temperature, and using high-purity starting materials.[3][7] Continuous flow chemistry has also been shown to be effective in minimizing impurity formation.[3][8]
Q2: What analytical methods are recommended for quality control of crisaborole?
A2: A suite of analytical methods is necessary for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing purity and quantifying impurities.[11][12] UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for detecting and quantifying potential genotoxic impurities.[10] For solid-state characterization, DSC and XRPD are crucial for identifying the polymorphic form.[4][5]
Q3: How can Process Analytical Technology (PAT) be integrated into crisaborole synthesis?
A3: PAT tools can provide real-time monitoring and control of the synthesis process.[3] In-line IR spectroscopy, for instance, can track the consumption of reactants and the formation of products and intermediates during the critical boronation step.[3] This allows for precise determination of reaction endpoints and ensures consistency between batches.
Q4: Are there alternative synthesis routes that are less prone to variability?
A4: While the lithiation-boronation route is common, other synthetic strategies exist. Some processes may utilize different starting materials or intermediates to improve yield and purity.[13] However, many alternative routes also have their own challenges, such as the use of expensive reagents or complex purification procedures.[3][14] The key to minimizing variability lies in a thorough understanding and control of the chosen synthetic route through a Quality by Design (QbD) approach.[3]
References
- 1. Crisaborole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Efficacy and safety of crisaborole ointment in pediatric atopic dermatitis: A 4-week open-label study - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. jgtps.com [jgtps.com]
- 12. ijsdr.org [ijsdr.org]
- 13. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 14. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Crisaborole in Cellular Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing crisaborole in cellular assays. Crisaborole is a potent, non-steroidal phosphodiesterase 4 (PDE4) inhibitor, offering significant therapeutic potential.[1] However, like any small molecule inhibitor, ensuring that the observed cellular effects are due to specific, on-target activity is paramount for generating robust and translatable data.[2][3]
This guide provides a framework for proactively identifying, understanding, and mitigating potential off-target effects of crisaborole. We will move beyond simple procedural lists to explain the scientific rationale behind each recommendation, empowering you to design self-validating experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding crisaborole's mechanism and potential for non-specific interactions.
Q1: What is the precise on-target mechanism of action for crisaborole?
A1: Crisaborole is a benzoxaborole, small-molecule inhibitor that selectively targets phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[4][5] PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, AMP.[6] By inhibiting PDE4, crisaborole causes an increase in intracellular cAMP levels.[7][8] Elevated cAMP is a negative regulator of pro-inflammatory signaling, leading to a reduction in the production of inflammatory cytokines like TNF-alpha, IL-4, and IL-13, which are implicated in various inflammatory conditions.[6][8]
Q2: What are "off-target effects" and why should I be concerned when using a selective inhibitor?
A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[3] These interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[2] They can also cause cellular toxicity that masks the true on-target effect or produce misleading results that fail to translate to in vivo models.[2][3] Even highly selective inhibitors can engage off-targets at concentrations above their effective on-target range.
Q3: Does the boron atom in crisaborole's structure pose a unique risk for off-target binding?
A3: Yes, this is a critical consideration. The boron atom is key to crisaborole's high-affinity binding to the bimetal center of the PDE4 enzyme.[6] However, boronic acids are known to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are structural motifs present in numerous biomolecules, including sugars, glycoproteins, and ribonucleosides. This inherent reactivity creates a potential for off-target interactions that must be experimentally controlled for. Therefore, rigorous validation is essential to confirm that the observed effects are due to PDE4 inhibition and not unintended interactions of the boron moiety.
Q4: What are the essential first steps to minimize off-target effects before I begin my main experiments?
A4: Before launching a full-scale study, you must establish a validated therapeutic window for crisaborole in your specific cellular model.
-
Determine Potency (IC50): Perform a dose-response curve to find the concentration of crisaborole that produces 50% of its maximal inhibitory effect on PDE4 activity or a direct downstream biomarker (e.g., cytokine release) in your assay.
-
Determine Cytotoxicity (CC50): Concurrently, run a cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or LDH release) across the same concentration range to determine the concentration that causes 50% cell death.
-
Calculate the Selectivity Index (SI): The SI is calculated as CC50 / IC50. A higher SI value (ideally >10) indicates a wider window where on-target effects can be observed without confounding cytotoxicity. All subsequent experiments should use concentrations well within this window.
Core Troubleshooting Guide
This guide is structured around common problems encountered in the lab.
Problem 1: High Cellular Toxicity at or Near the Effective Concentration (Low Selectivity Index)
-
Symptom: You observe significant cell death, morphological changes, or reduced proliferation at concentrations required to achieve the desired level of PDE4 inhibition.
-
Potential Cause: Crisaborole may be engaging a critical off-target protein that is essential for cell viability at the tested concentrations.[2]
-
Recommended Actions & Protocols:
-
Optimize Concentration and Time: Reduce the crisaborole concentration to the lowest level that still provides a measurable on-target effect.[2][3] Additionally, perform a time-course experiment; shorter incubation times may be sufficient to observe the on-target effect while minimizing long-term toxic off-target engagement.
-
Use an Orthogonal Control: Corroborate your findings by using a structurally distinct and well-validated PDE4 inhibitor (e.g., Apremilast, Roflumilast).[2] If both compounds produce the same phenotype at their respective effective concentrations, the effect is more likely to be on-target. If only crisaborole causes toxicity, an off-target effect is probable.
-
Perform Genetic Validation: This is the definitive test. Use CRISPR/Cas9 or siRNA to knock down the specific PDE4 isoforms (primarily PDE4B and PDE4D in immune cells) expressed in your cell line.[2] The resulting phenotype should mimic the effect of crisaborole. If the genetic knockdown is not toxic but crisaborole is, the toxicity is unequivocally an off-target effect. See Protocol 3 for a generalized workflow.
-
Problem 2: Inconsistent Results Across Different Cell Lines or Experimental Batches
-
Symptom: The potency of crisaborole or the observed phenotype varies significantly when you switch cell lines or even between different experimental days using the same cell line.
-
Potential Cause:
-
Differential Protein Expression: Cell lines can have vastly different expression levels of PDE4 isoforms and potential off-target proteins.[2]
-
Experimental Variability: Inconsistent cell culture conditions (e.g., passage number, confluency, serum starvation) can alter cellular signaling and drug response.[3]
-
-
Recommended Actions & Protocols:
-
Profile Your Cells: Before starting, characterize the expression levels of the primary PDE4 isoforms (PDE4A, B, C, D) in the cell lines you plan to use via qPCR or Western Blot. This can explain potency differences.
-
Standardize All Parameters: Maintain strict control over cell culture conditions. Use cells within a consistent and narrow range of passage numbers, seed at the same density, and standardize all treatment and incubation times.[3]
-
Confirm Target Engagement: An effect can only occur if the drug is binding its target. A Cellular Thermal Shift Assay (CETSA) can confirm that crisaborole is engaging PDE4 in your intact cells at your chosen concentration. See Protocol 2 for methodology.
-
Implement Rigorous Controls: Every experiment must include the controls listed in the table below.
-
Problem 3: The Observed Phenotype Differs from Published Data for PDE4 Inhibition
-
Symptom: You are studying a known PDE4-mediated pathway, but crisaborole treatment produces an unexpected or contradictory biological effect compared to established literature.
-
Potential Cause: The observed phenotype is likely driven by an off-target interaction unique to your cellular model or experimental conditions.
-
Recommended Actions & Protocols:
-
Prioritize Genetic Validation: This is non-negotiable in this scenario. Use siRNA or CRISPR to knock down PDE4.[2] If the phenotype from genetic knockdown matches the literature but not your crisaborole results, your effect is off-target. See Protocol 3 .
-
Perform a Rescue Experiment: If possible, transfect your cells with a crisaborole-resistant mutant of PDE4. If the phenotype is "rescued" (reverts to the wild-type state) despite the presence of crisaborole, the effect is on-target.[2]
-
Consider Off-Target Screening: If the effect is critical to your research, collaborate with a core facility or CRO to perform a broad kinase or protein panel screen to identify potential off-target binding partners of crisaborole.
-
Data Interpretation & Essential Controls
Table 1: Essential Controls for Crisaborole Cellular Assays
| Control Type | Purpose | Rationale |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO). | Ensures the observed phenotype is due to the compound, not the vehicle it is dissolved in.[3] |
| Untreated Control | To establish a baseline for normal cell function. | Provides the reference point against which all other conditions are measured. |
| Positive Control | A known stimulus or inhibitor that produces the expected effect. | Confirms that the assay is working correctly and the cells are responsive. |
| Negative Control | A compound structurally similar to crisaborole but known to be inactive against PDE4. | Helps differentiate on-target from non-specific, chemistry-based effects. This is often the most difficult control to acquire. |
| Orthogonal Inhibitor | A structurally unrelated inhibitor for the same target (e.g., Apremilast). | Used to confirm that the phenotype is due to inhibition of the target (PDE4) and not a structural artifact of crisaborole.[2] |
Key Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Analysis
Objective: To determine the IC50 (potency) and CC50 (cytotoxicity) of crisaborole in a specific cell-based assay.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of crisaborole in DMSO. Create a 10-point serial dilution series (e.g., 2-fold or 3-fold dilutions) in the appropriate cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the crisaborole dilutions.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
For On-Target Effect (IC50): At the end of the incubation, measure the relevant biological endpoint. This could be quantifying a secreted cytokine by ELISA, measuring cAMP levels, or analyzing gene expression via qPCR.
-
For Cytotoxicity (CC50): In a parallel plate, add a viability reagent (e.g., MTT, resazurin, or a reagent for an LDH release assay) and measure according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of inhibition (for IC50) or percentage of cell viability (for CC50) against the log of the crisaborole concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 and CC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify target engagement by assessing the thermal stabilization of PDE4 in intact cells upon crisaborole binding.[3]
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with crisaborole at the desired concentration (e.g., 1x, 10x, and 100x the IC50) and a vehicle control for a set period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in a lysis buffer (without detergents for intact cell CETSA, or with mild detergents for lysate CETSA).
-
Heating: Aliquot the cell lysate or suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[3]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[3]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble PDE4 remaining at each temperature for both the vehicle- and crisaborole-treated samples using Western Blot or an immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble PDE4 against the temperature for each treatment condition. A successful target engagement will result in a rightward shift of the melting curve for the crisaborole-treated samples, indicating thermal stabilization of the PDE4 protein.
Protocol 3: Genetic Validation using siRNA
Objective: To confirm that the phenotype observed with crisaborole is specifically due to the loss of PDE4 function.[2]
Methodology:
-
siRNA Selection: Select at least two independent, validated siRNAs targeting the specific PDE4 isoform of interest (e.g., PDE4B) and a non-targeting (scrambled) control siRNA.
-
Transfection: Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target mRNA and protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm knockdown efficiency. Analyze PDE4B mRNA levels by qPCR and protein levels by Western Blot. A knockdown of >70% is generally considered effective.
-
Phenotypic Assay: In parallel, run your primary functional assay on the cells treated with the non-targeting control siRNA and the PDE4B-targeting siRNAs.
-
Data Analysis: Compare the phenotype from the PDE4B knockdown cells to that of cells treated with crisaborole. If the phenotype is the same (e.g., the same reduction in a specific cytokine), it strongly supports that crisaborole's effect is on-target.
Visual Workflows & Pathways
Crisaborole's On-Target Signaling Pathway
The following diagram illustrates the established mechanism of action for crisaborole.
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammatory cytokines.
Troubleshooting Workflow for Unexpected Results
Use this decision tree to diagnose potential off-target effects when your experimental results are not as expected.
Caption: A decision tree for systematically troubleshooting unexpected experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 6. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 8. What is the mechanism of Crisaborole? [synapse.patsnap.com]
Strategies to reduce burning or stinging sensation in crisaborole formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for crisaborole formulations. This guide is designed to provide you, our fellow researchers and developers, with in-depth technical insights and actionable strategies to address a common challenge encountered during the development of crisaborole topicals: the sensation of burning or stinging upon application. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only understand the potential causes of this sensory irritation but also to rationally design and test formulations with improved patient compliance and tolerability.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stinging sensation associated with crisaborole formulations.
Q1: What is the reported incidence of burning or stinging with the commercial crisaborole ointment, Eucrisa®?
A1: In clinical trials, application site pain, including burning or stinging, was the most common adverse reaction. It was reported in approximately 4% of patients using Eucrisa® compared to 1% of patients using the vehicle alone.[1][2] This sensation is typically mild to moderate and often resolves within a day of application.[1]
Q2: What are the likely causes of this stinging sensation?
A2: The stinging sensation is likely multifactorial, stemming from a combination of the active pharmaceutical ingredient (API), the formulation's excipients, and the compromised skin barrier of patients with atopic dermatitis.
-
Crisaborole's Mechanism of Action: While the exact mechanism is not fully elucidated, phosphodiesterase 4 (PDE4) inhibitors like crisaborole can modulate neuronal activity, which may contribute to sensory nerve stimulation.[3][4][5][6][7]
-
Formulation Excipients: The commercially available ointment contains ingredients like propylene glycol and butylated hydroxytoluene (BHT).[8] Propylene glycol is a well-documented skin irritant, and BHT has been associated with allergic contact dermatitis in some individuals.[1][4][9]
-
Compromised Skin Barrier: Patients with atopic dermatitis have a dysfunctional skin barrier, which can allow deeper penetration of formulation components and increased access to sensory nerve endings, thereby heightening the sensation of irritation.
Q3: Are there any immediate practical tips for patients to reduce the stinging sensation?
A3: Yes, several practical measures can be suggested to patients to improve tolerability, which can also inform your formulation development goals:
-
Refrigeration: Applying a refrigerated moisturizer before and after the crisaborole ointment can help soothe the skin.
-
Cooling the Product: Storing the crisaborole ointment in a refrigerator may also reduce the stinging sensation upon application.
-
Avoid Application on Severely Inflamed Skin: It is advisable to avoid applying the ointment to open lesions or severely inflamed areas initially.
-
Gradual Introduction: Starting with a small test area on healthy skin can help gauge individual sensitivity.
-
Pre-treatment with Corticosteroids: A short course of a topical corticosteroid to reduce inflammation before initiating crisaborole therapy may improve tolerability.
Troubleshooting Guide: Formulation Strategies to Mitigate Stinging
This section provides a more technical, in-depth guide for formulators to proactively design crisaborole formulations with a reduced potential for sensory irritation.
Understanding the Underlying Mechanisms of Stinging
A burning or stinging sensation is a sensory response mediated by nociceptors in the skin. The activation of these nerve endings can be triggered by chemical, thermal, or mechanical stimuli. In the context of topical formulations, chemical activation is the primary concern.
Hypothesized Mechanism of Crisaborole-Induced Stinging
Figure 1. A diagram illustrating the multifactorial nature of crisaborole-induced stinging.
Strategic Excipient Selection
The choice of excipients is paramount in developing a well-tolerated topical formulation.
Propylene glycol, a common solvent and penetration enhancer, is a known irritant.[10] Consider replacing it with less irritating alternatives.
| Alternative Solvent | Key Properties | Recommended Starting Concentration |
| Propanediol (1,3-Propanediol) | Plant-derived, good humectant, low irritation potential. | 5-15% w/w |
| Butylene Glycol | Good solvent, humectant, and slip agent. | 5-20% w/w |
| Pentylene Glycol | Humectant with antimicrobial properties. | 1-5% w/w |
Butylated hydroxytoluene (BHT) can be a contact allergen.[1][9] Consider replacing it with alternatives that have a lower sensitization potential.
-
Tocopherol (Vitamin E): A well-established antioxidant with a good safety profile.
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C.
The inclusion of anti-irritant excipients can actively counteract the stinging sensation.
-
Glycerol: A humectant with proven anti-irritant and skin-hydrating properties.[11][12][13][14][15] Studies have shown its effectiveness in concentrations ranging from 5% to 20%.[13]
-
Strontium Salts (e.g., Strontium Chloride, Strontium Nitrate): These have been shown to significantly reduce chemically induced sensory irritation.[1][16][17][18][19] Concentrations of 2-4% have been found to be effective.[18][19]
-
Bisabolol: A component of chamomile, known for its anti-inflammatory and soothing properties.
-
Allantoin: A skin-soothing and protecting agent.
pH Optimization
The pH of a topical formulation can significantly impact skin barrier function and irritation potential. The natural pH of the skin is acidic, typically between 4.5 and 5.5.[9][20] Formulations with a pH outside this range can cause irritation.
A patent for a stable crisaborole formulation suggests a pH of 5.5.[21] It is recommended to buffer your formulation to maintain a pH within the skin's natural range.
| pH Adjuster | Type | Notes |
| Citric Acid / Sodium Citrate | Acid / Conjugate Base | A common and effective buffering system. |
| Lactic Acid / Sodium Lactate | Acid / Conjugate Base | Also has moisturizing properties. |
| Phosphoric Acid / Sodium Phosphate | Acid / Conjugate Base | Provides good buffering capacity. |
Advanced Drug Delivery Systems
Encapsulating crisaborole in a novel drug delivery system can modulate its release and reduce direct contact with sensory nerve endings.
-
Nanoemulsions/Nanoemulgels: These systems can enhance the solubility and penetration of crisaborole while potentially improving tolerability.[22][23][24][25]
-
Liposomes/Glycerosomes: Encapsulating crisaborole in lipid-based vesicles can control its release and may reduce irritation. A study on crisaborole-loaded glycerosomes showed enhanced skin permeation.[26]
Experimental Protocols
The following are example protocols for testing the irritation potential of new crisaborole formulations.
Protocol 1: In Vitro Skin Irritation Testing (Reconstructed Human Epidermis Model)
This protocol provides a non-animal alternative for assessing skin irritation potential.
-
Prepare Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, SkinEthic™ RHE) according to the manufacturer's instructions.
-
Apply a defined amount (e.g., 25-50 µL) of the test formulation and control formulations (e.g., vehicle without crisaborole, positive control like 5% SDS, negative control like PBS) to the surface of the RhE tissues.
-
Incubate for a specified time (e.g., 60 minutes).
-
Wash the tissues to remove the test substances.
-
Incubate the tissues in fresh medium for 24-42 hours.
-
Assess cell viability using an MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.
Protocol 2: Sensory Irritation Panel (Stinging Test)
This protocol uses human volunteers to assess the stinging potential of formulations. Note: This should be conducted under IRB approval and with informed consent.
-
Recruit healthy volunteers with self-perceived sensitive skin.
-
Apply a standardized amount of the test and control formulations to a defined area on the nasolabial fold.
-
Ask volunteers to rate the intensity of any stinging or burning sensation on a visual analog scale (VAS) or a 0-4 scale at predefined time points (e.g., 1, 2, 5, 10, and 15 minutes) after application.
-
Analyze the data to compare the stinging potential of different formulations.
Workflow for Developing and Testing a Low-Stinging Crisaborole Formulation
Figure 2. A workflow diagram for the development and testing of a low-stinging crisaborole formulation.
Conclusion
Mitigating the burning and stinging sensation associated with crisaborole formulations is a critical step in developing a patient-centric and commercially successful product. By understanding the potential causative factors and strategically selecting excipients, optimizing pH, and exploring advanced delivery systems, researchers can significantly improve the tolerability of their formulations. The troubleshooting guide and experimental protocols provided here offer a robust framework for your development efforts.
References
- 1. EP0954274A1 - Topical product formulations containing strontium for reducing skin irritation - Google Patents [patents.google.com]
- 2. xray.greyb.com [xray.greyb.com]
- 3. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. formulatorshubkenya.com [formulatorshubkenya.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-irritant and anti-inflammatory effects of glycerol and xylitol in sodium lauryl sulphate-induced acute irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. One moment, please... [cosmethicallyactive.com]
- 15. Glycerol and the skin: holistic approach to its origin and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium nitrate suppresses chemically-induced sensory irritation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory compound blend of strontium salt and liquorice for dermatology treatment and cosmetic applications [cosmeticsdesign-europe.com]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. A novel topical formulation containing strontium chloride significantly reduces the intensity and duration of cowhage-induced itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How important is pH in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. bepls.com [bepls.com]
- 24. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of a water‐based no‐sting, protective barrier formulation and a solvent‐containing similar formulation on skin protection from medical adhesive trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crisaborole-Enthused Glycerosomal Gel for an Augmented Skin Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different crisaborole polymorphs
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for crisaborole. Polymorphism plays a critical role in the development of active pharmaceutical ingredients (APIs), influencing everything from stability and solubility to bioavailability and manufacturability.[1][2] This guide provides in-depth answers, validated protocols, and troubleshooting advice to address common challenges encountered when working with the different solid-state forms of crisaborole.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the polymorphism of crisaborole.
Question: What are the primary crystalline forms of crisaborole and why is understanding them crucial?
Answer: Crisaborole is known to exist in multiple crystalline forms, or polymorphs.[3] The two most well-characterized forms are designated as Form I and Form II . These polymorphs arise from different spatial arrangements of the molecule in the crystal lattice, specifically due to the conformation of the hydroxyl group on the oxaborole ring (syn for Form I and anti for Form II).[4]
Understanding these forms is critical because polymorphism dictates the material's fundamental physicochemical properties.[2] Differences in properties such as melting point, dissolution rate, and thermodynamic stability can significantly impact:
-
Bioavailability: How quickly and completely the drug is absorbed.[2]
-
Formulation Stability: The shelf-life and physical integrity of the final topical product.[1]
-
Manufacturing: The consistency and reproducibility of the drug product manufacturing process.
While Forms I and II are the most commonly encountered, other forms, such as Form III (obtained by heating Form I or II), have also been identified, highlighting the need for rigorous characterization.[3][4]
Question: Which crisaborole polymorph is considered the most stable and what are the implications?
Answer: Crystalline Form II is the thermodynamically stable polymorph of crisaborole.[1] It demonstrates superior stability under stress conditions, including high humidity and temperature (e.g., up to 50°C / 80% RH).[1] It shows minimal conversion to other solid-state forms, making it the preferred form for pharmaceutical development to ensure a consistent and reliable product with a long shelf-life.[1] The use of a metastable form, like Form I, would carry the risk of converting to the more stable Form II during storage, potentially altering the product's performance and properties.
Section 2: Polymorph Identification and Characterization
Correctly identifying and quantifying the polymorphic form of your crisaborole sample is the most critical step in any experiment. A multi-technique approach is always recommended for unambiguous characterization.
Question: What is the definitive method for distinguishing Crisaborole Form I from Form II?
Answer: Powder X-ray Diffraction (PXRD) is the gold-standard technique for identifying crisaborole polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint. While other methods are excellent for corroboration, PXRD provides the most definitive structural information.
Below is a summary of the key analytical signatures for Forms I and II.
Table 1: Comparative Analytical Data for Crisaborole Polymorphs
| Parameter | Crisaborole Form I | Crisaborole Form II | Reference(s) |
| Key PXRD Peaks (2-Theta ±0.2°) | 6.0, 14.1, 15.4, 16.1, 18.2, 24.3, 26.1, 26.5 | 7.1, 12.3, 14.3, 16.7, 21.9, 23.2, 24.9 | [1] |
| DSC Thermal Events | Single endotherm ~129°C | Endotherms at ~126°C and ~132°C | [4][5] |
| 13C Solid-State NMR (ppm ±0.2) | 162.4, 155.4, 129.4, 120.9, 119.1 | 161.1, 154.4, 134.4, 124.0, 122.6 | [1] |
| Raman Peaks (cm-1 ±4) | Not specified in detail | 1614, 1579, 1201, 1078, 726 | [1] |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | [1] |
| Thermodynamic Stability | Metastable | Thermodynamically stable | [1] |
Question: Can you provide a standard operating protocol for performing Differential Scanning Calorimetry (DSC) on a crisaborole sample?
Answer: Absolutely. DSC is a powerful tool for identifying polymorphs by their unique melting and transition temperatures. It can also detect impurities and reveal the thermal history of the sample.
Experimental Protocol: DSC Analysis of Crisaborole
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-4 mg of the crisaborole powder into a standard aluminum DSC pan.
-
Pan Sealing: Crimp the pan with an aluminum lid. Do not hermetically seal unless studying solvent effects, as this can create pressure artifacts. A pinhole in the lid is recommended to allow any residual solvent to escape.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.[6]
-
Equilibrate the cell at a starting temperature of 30°C.
-
-
Thermal Program:
-
Ramp the temperature from 30°C to 230°C at a constant heating rate of 5°C/min.[4][6] This rate is slow enough to ensure good resolution of thermal events.
-
The upper temperature of 230°C is sufficient to capture all relevant melting and transition events, including a known heat-induced rearrangement that occurs around 180°C.[2][5]
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify endothermic peaks (valleys) corresponding to melting points or polymorphic transitions.
-
Integrate the peak area to determine the enthalpy of fusion (J/g).
-
Compare the resulting thermogram to the reference data in Table 1 to identify the polymorphic form.
-
Section 3: Troubleshooting and Stability Considerations
Working with polymorphic systems often presents challenges. This section addresses common issues and provides solutions.
Question: My PXRD data shows a mixture of Form I and Form II. What are the likely causes and how can I resolve this?
Answer: Observing a mixed pattern is a common issue. The root cause can typically be traced to one of three areas:
-
Incomplete Crystallization: The crystallization process may not have gone to completion, resulting in a mixture. Solution: Re-evaluate your crystallization protocol. Factors like solvent choice, cooling rate, and seeding strategy are paramount. Since Form I is freely soluble in solvents like ethanol and propylene glycol, solvent-mediated transformation to the more stable Form II can occur if conditions are not precisely controlled.[1][5]
-
Stress-Induced Transformation: Form I (the metastable form) can convert to Form II upon exposure to mechanical or thermal stress. Grinding the sample too aggressively during sample preparation for PXRD is a frequent cause. Solution: Use gentle sample preparation methods. A light touch with a spatula is often sufficient to prepare the sample mount. Avoid ball milling or high-energy grinding unless you are intentionally studying such transformations.
-
Improper Storage: Storing a sample of pure Form I, especially under conditions of elevated temperature or humidity, can lead to its conversion to the more stable Form II over time. Solution: Always store crisaborole samples in tightly sealed containers in a desiccator at controlled room temperature (20-25°C) or below.[7]
Question: I need to dissolve crisaborole for an experiment. How do I choose a solvent that won't cause a polymorphic conversion?
Answer: Solvent selection is critical. A solvent can mediate the conversion of a metastable form to a more stable one.
Table 2: Solubility of Crisaborole in Common Solvents
| Solvent | Solubility | Potential for Transformation | Reference(s) |
| Isopropanol | ~180 mg/mL | High | [2] |
| Ethanol | Freely Soluble | High | [1][5] |
| Propylene Glycol | Freely Soluble | High | [1][5] |
| Ethyl Acetate | ~97 mg/mL | Moderate | [2] |
| Water | Sparingly Soluble (0.2 mg/mL) | Low | [2] |
| Octanol | High | Moderate | [5][8] |
Guidance:
-
To maintain your starting polymorph: If you need to dissolve the material and then recover it without transformation, use a solvent in which it has lower solubility and perform the dissolution and subsequent evaporation/precipitation rapidly at low temperatures.
-
To intentionally convert to Form II: Slurrying the material in a solvent where Form I is more soluble than Form II (e.g., isopropanol) at room temperature will typically facilitate a solvent-mediated transformation to the stable Form II.
-
For analytical purposes (e.g., HPLC): Solvents like acetonitrile and methanol are commonly used.[9] Since the sample is fully dissolved and analyzed in the liquid state, the original solid form is not relevant to the quantification result itself. However, ensure the material dissolves completely and quickly to avoid analyzing a non-representative sample.
Section 4: Experimental Workflows and Visual Guides
To aid in experimental design, the following diagrams illustrate key decision-making processes and relationships for crisaborole polymorphs.
Caption: Workflow for Crisaborole Polymorph Identification.
Caption: Thermal Inter-relationship of Crisaborole Polymorphs.
References
- 1. US20170305936A1 - Solid state forms of crisaborole - Google Patents [patents.google.com]
- 2. WO2017203514A1 - Polymorphs of crisaborole and production processes therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Crisaborole and Topical Corticosteroids in Atopic Dermatitis Management
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic Dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by intense pruritus and eczematous lesions, imposing a significant burden on patients' quality of life. For decades, the therapeutic cornerstone for AD has been topical corticosteroids (TCS), valued for their potent anti-inflammatory effects.[1][2] However, concerns over potential local and systemic side effects with long-term use have driven the search for alternative treatments.[1] Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant alternative for mild-to-moderate AD.[3][4] This guide provides an in-depth, objective comparison of the efficacy, mechanism of action, and safety profiles of crisaborole and topical corticosteroids, supported by clinical and experimental data to inform research and development strategies.
Divergent Mechanisms of Action: Targeted vs. Broad Inflammation Control
The fundamental difference between crisaborole and topical corticosteroids lies in their distinct molecular mechanisms for mitigating inflammation in atopic dermatitis.
Crisaborole: Targeted Inhibition of the PDE4 Pathway
Crisaborole is a small-molecule PDE4 inhibitor.[4][5] Its targeted mechanism offers a specific approach to controlling inflammation.
-
Mechanism: In inflammatory cells, the PDE4 enzyme is over-active, leading to the degradation of cyclic adenosine monophosphate (cAMP) into its inactive form, AMP.[3][6] This reduction in cAMP promotes the production and release of pro-inflammatory cytokines, which drive the signs and symptoms of AD.[5]
-
Therapeutic Effect: Crisaborole penetrates the skin and selectively inhibits PDE4.[4][6] This action increases intracellular cAMP levels, which in turn down-regulates the signaling pathways responsible for producing inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby reducing inflammation.[3][6] The low molecular weight of crisaborole (251 daltons) is a key chemical feature that facilitates its effective penetration through human skin.[4][7]
Caption: Crisaborole inhibits PDE4, increasing cAMP levels to reduce pro-inflammatory cytokine production.
Topical Corticosteroids: Broad Genomic and Non-Genomic Regulation
Topical corticosteroids exert powerful and broad anti-inflammatory, immunosuppressive, and anti-proliferative effects through multiple pathways.[8][9]
-
Genomic Mechanism: The primary mechanism is genomic. Lipophilic corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR).[9][10] This activated GR-ligand complex translocates into the nucleus and acts as a transcription factor. It can:
-
Transactivation: Bind to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of genes for anti-inflammatory proteins like lipocortin-1.
-
Transrepression: Inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing the transcription of genes for cytokines, chemokines, and adhesion molecules.[8]
-
-
Non-Genomic Mechanism: TCS can also initiate rapid, non-genomic signaling cascades, though their precise role in AD treatment is less defined.[10]
Caption: TCS binds to the GR, translocating to the nucleus to regulate gene transcription.
Comparative Clinical Efficacy
Evaluating the comparative efficacy is challenging due to a lack of direct head-to-head clinical trials.[11][12][13] Efficacy must be inferred from placebo-controlled studies and indirect comparisons.
Crisaborole Efficacy
Crisaborole 2% ointment is approved for mild-to-moderate AD in patients aged 3 months and older.[4] Its efficacy was established in two large, identical Phase III trials (AD-301 and AD-302).[12]
-
Primary Endpoint Success: In these trials, a significantly higher proportion of patients treated with crisaborole achieved the primary endpoint of "clear" (ISGA score 0) or "almost clear" (ISGA score 1) with a ≥2-grade improvement from baseline at Day 29 compared to vehicle (32.8% vs. 25.4% and 31.4% vs. 18.0%).[14]
-
Pruritus Reduction: Crisaborole has been shown to provide early and sustained relief from pruritus, a key symptom of AD.[5][15]
-
Long-Term Use: Post-hoc analyses of long-term studies support the efficacy and safety of continuous crisaborole use for patients who require extended treatment periods to manage AD signs and symptoms.[16][17]
Topical Corticosteroids Efficacy
TCS are the established first-line therapy for AD, with extensive clinical evidence supporting their efficacy.[2][3][14] Their effectiveness is directly related to their potency, which ranges from mild (Class VII) to super-potent (Class I).
-
Potency-Dependent Response: For mild-to-moderate AD, low- to medium-potency TCS are typically used.[14] Studies show that medium-potency TCS (e.g., betamethasone valerate 0.1%) result in a more significant and rapid reduction in Eczema Area and Severity Index (EASI) scores compared to low-potency TCS (e.g., hydrocortisone 1%).[18]
-
Application Frequency: Evidence suggests that for many TCS formulations, once-daily application is as effective as twice-daily application, which can improve adherence and reduce the risk of side effects.[1]
Data Summary and Indirect Comparisons
While direct comparisons are lacking, some network meta-analyses (NMA) and matching-adjusted indirect comparisons (MAIC) have been conducted. One NMA found crisaborole 2% to be superior to the topical calcineurin inhibitor pimecrolimus 1%.[3][19] An unanchored MAIC suggested that the odds of achieving ISGA success ("clear" or "almost clear") are greater with crisaborole 2% than with pimecrolimus 1% or tacrolimus 0.03%.[20] However, there remains no robust indirect comparative evidence between crisaborole and topical corticosteroids.[21]
Table 1: Summary of Clinical Efficacy Data
| Feature | Crisaborole 2% Ointment | Topical Corticosteroids (Low-to-Medium Potency) |
| Primary Indication | Mild-to-moderate atopic dermatitis.[14] | Mild-to-moderate atopic dermatitis (potency dependent).[2] |
| Key Efficacy Metric | ~31-33% of patients achieved ISGA 0/1 with ≥2 grade improvement at Day 29 vs. ~18-25% for vehicle.[12][14] | Medium-potency TCS achieved a 69.2% reduction in mean EASI score at Week 4 vs. 52.4% for low-potency TCS.[18] |
| Onset of Action | Improvement in pruritus and other AD signs seen within the first few weeks of treatment.[5][14] | Rapid alleviation of symptoms, with median time to response of 3 weeks for medium-potency TCS.[18] |
| Use in Sensitive Areas | Well-tolerated and suitable for use on thin-skinned, sensitive areas like the face and intertriginous regions.[3][14] | Use is often restricted or requires lower potency due to higher risk of local side effects like atrophy.[2][14] |
Safety and Tolerability Profiles
The primary differentiator guiding therapeutic choice often comes down to the safety and tolerability profile, especially for chronic management.
Crisaborole
Crisaborole is characterized by a favorable safety profile with minimal systemic absorption.[3][14]
-
Common Adverse Events: The most frequently reported treatment-related adverse event is application site pain, described as burning or stinging.[3][4][14] This effect is typically mild to moderate in severity and often transient, rarely leading to treatment discontinuation.[3][16]
-
Lack of Steroid-Related Risks: As a non-steroidal agent, crisaborole does not carry the risks associated with TCS, such as skin atrophy, striae, or HPA axis suppression.[5] This makes it an attractive option for long-term maintenance therapy.[3]
Topical Corticosteroids
The utility of TCS is limited by a well-documented list of potential adverse effects, the risk of which increases with higher potency, prolonged duration of use, large treatment area, and use of occlusion.[2][3][9]
-
Local Adverse Events: These include skin atrophy, telangiectasias, striae, acneiform eruptions, and perioral dermatitis.[1][2]
-
Systemic Adverse Events: Though rare, systemic absorption can lead to hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly in children or with the use of high-potency agents over large surface areas.[1][3]
-
Long-Term Safety Data: Reassuringly, systematic reviews of long-term (up to 5 years) intermittent use of mild-to-moderate potency TCS in children found little to no difference in the risk of skin thinning or growth abnormalities.[22] However, significant knowledge gaps in long-term safety remain.[22][23]
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | Crisaborole 2% Ointment | Topical Corticosteroids |
| Most Common AE | Application site pain (burning/stinging) in ~4% of patients.[14][16] | Mild, temporary burning or irritation.[18] |
| Skin Atrophy/Thinning | No risk.[5] | A primary concern, especially with higher potency and long-term use.[1] |
| Systemic Risk | Minimal systemic absorption; low risk of systemic AEs.[3][14] | Risk of HPA axis suppression, especially with high potency, occlusion, or large BSA.[1][3] |
| Use on Face/Flexures | Considered a safe option.[3][14] | Requires caution; typically limited to low-potency formulations for short durations.[2] |
Experimental Protocols for Efficacy Assessment in AD Trials
The evaluation of topical treatments for AD relies on validated, standardized assessment tools to ensure consistency and comparability across clinical trials.
Key Efficacy Endpoints
-
Investigator's Static Global Assessment (ISGA): This is a primary endpoint frequently required by regulatory agencies like the FDA.[24] It is a 5-point scale (0=Clear, 1=Almost Clear, 2=Mild, 3=Moderate, 4=Severe) that provides a holistic assessment of the overall severity of AD. Treatment success is typically defined as achieving a score of 0 or 1, combined with a minimum two-grade improvement from the baseline score.[12][24]
-
Eczema Area and Severity Index (EASI): A widely used tool to measure the extent and severity of the disease.[24][25] The protocol involves assessing four body regions (head/neck, trunk, upper limbs, lower limbs) for both the surface area affected and the severity of four key signs: erythema (redness), induration/papulation (thickness), excoriation (scratching), and lichenification (leathery skin).
-
Patient-Reported Outcomes (PROs): Pruritus is a critical symptom. Its severity is typically measured daily using a Numeric Rating Scale (NRS), where patients rate their itch on a scale of 0-10.[24][25] The weekly average of daily scores is often used as a key secondary endpoint.
Standard Clinical Trial Workflow
The design of a clinical trial for a topical AD agent follows a structured protocol to validate its efficacy and safety against a vehicle or active comparator.
References
- 1. Topical corticosteroids - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 3. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. researchgate.net [researchgate.net]
- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical steroid therapy in atopic dermatitis in theory and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOPICAL GLUCOCORTICOSTEROIDS IN ATOPIC DERMATITIS: FROM MECHANISMS TO CLINICAL PRACTICE - Pampura - Russian Journal of Allergy [rusalljournal.ru]
- 11. academic.oup.com [academic.oup.com]
- 12. Crisaborole for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing atopic dermatitis treatments over time proves challenging [healio.com]
- 14. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-world efficacy of 2% crisaborole ointment on chronic hyperplasia lesions in 49 patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dermatologypaper.com [dermatologypaper.com]
- 19. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Summary of Indirect Comparisons - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The long‐term safety of topical corticosteroids in atopic dermatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmjopen.bmj.com [bmjopen.bmj.com]
- 24. inderocro.com [inderocro.com]
- 25. dovepress.com [dovepress.com]
A Head-to-Head Comparison for Dermatitis Therapy: Crisaborole vs. Tacrolimus
A Guide for Researchers and Drug Development Professionals
Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by intense pruritus and eczematous lesions, significantly impacting the quality of life for millions globally. The therapeutic landscape for mild-to-moderate AD has evolved beyond topical corticosteroids, with non-steroidal agents playing a crucial role, particularly for sensitive skin areas and long-term management. This guide provides an in-depth, head-to-head comparison of two leading non-steroidal treatments: crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, and tacrolimus, a calcineurin inhibitor. We will dissect their distinct mechanisms of action, compare clinical efficacy through pivotal trial data, and evaluate their safety and tolerability profiles to inform research and development strategies.
Section 1: Divergent Mechanisms of Anti-Inflammatory Action
The fundamental difference between crisaborole and tacrolimus lies in their intracellular targets. While both ultimately suppress the inflammatory cascade characteristic of atopic dermatitis, they achieve this through entirely separate signaling pathways.
Crisaborole: Targeting Phosphodiesterase 4 (PDE4)
Crisaborole is a novel, boron-based small molecule that functions as a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] In inflammatory cells, PDE4 is an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP), a key signaling molecule that naturally suppresses inflammation.[3] The pathophysiology of AD is associated with overactive PDE4 in immune cells, leading to decreased cAMP levels and a subsequent overproduction of pro-inflammatory cytokines.[3][4]
By competitively and reversibly inhibiting PDE4, crisaborole prevents the breakdown of cAMP.[1][2] The resulting increase in intracellular cAMP levels leads to the downregulation of inflammatory cytokines, including TNF-alpha, IL-4, and IL-13, thereby reducing the inflammation and pruritus associated with AD.[1][3] Its low molecular weight is a key chemical feature designed to facilitate effective penetration through human skin to exert its effect locally.[5]
Caption: Crisaborole inhibits PDE4, increasing cAMP levels to suppress inflammatory cytokines.
Tacrolimus: Targeting Calcineurin
Tacrolimus is a macrolide lactone that functions as a potent calcineurin inhibitor.[6][7] Its mechanism is centered on suppressing T-cell activation, a critical step in the inflammatory response of AD.[8] Upon entering a T-cell, tacrolimus binds to an intracellular protein called FK-binding protein 12 (FKBP-12).[8][9]
This newly formed tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase enzyme.[9][10] Calcineurin's primary role is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents NFAT dephosphorylation, thereby blocking its translocation into the nucleus.[9] This halt in nuclear activity prevents the transcription of genes encoding for early-stage pro-inflammatory cytokines like Interleukin-2 (IL-2), IL-4, TNF-α, and interferon-gamma (IFN-γ), ultimately leading to a powerful, localized immunosuppressive effect.[8][9]
Caption: Tacrolimus inhibits calcineurin, preventing T-cell activation and cytokine transcription.
Section 2: Clinical Efficacy in Mild-to-Moderate Atopic Dermatitis
Evaluating clinical efficacy requires examining data from pivotal trials and comparative analyses. The primary endpoint in many AD trials is the "Investigator's Static Global Assessment" (ISGA), a 5-point scale where success is typically defined as achieving a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.
Pivotal Trial Performance
Crisaborole 2% Ointment: The approval of crisaborole was based on two large, identical Phase III vehicle-controlled trials (AD-301 and AD-302) involving 1,522 patients aged 2 and older.[11] At day 29, a significantly greater proportion of patients treated with crisaborole achieved ISGA success (clear or almost clear) compared to those treated with the vehicle ointment.[11][12] Across these trials, approximately 31-32% of patients achieved this primary endpoint.[1] Significant improvements in pruritus were also observed early in the treatment course.[11]
Tacrolimus Ointment (0.03% and 0.1%): Tacrolimus has been studied extensively for over two decades.[13] In a key double-blind, vehicle-controlled trial in children (ages 7-16), 67-70% of patients using tacrolimus ointment (0.1% and 0.03%) achieved marked to excellent improvement on the Physician's Global Evaluation, compared to 38% in the vehicle group.[14] Studies consistently show significant improvement in the Eczema Area and Severity Index (EASI) score and rapid reduction of pruritus.[14][15][16]
Comparative Efficacy: Indirect Analyses and Head-to-Head Data
Direct, large-scale head-to-head trials comparing crisaborole and tacrolimus are limited.[17] Therefore, the scientific community relies on network meta-analyses (NMAs) and matching-adjusted indirect comparisons (MAICs) to synthesize data across different trials.
-
Superiority in Some Analyses: Some indirect comparisons suggest that crisaborole 2% has higher odds of achieving ISGA success at week 6 compared to tacrolimus 0.03%.[18][19][20]
-
Comparable Efficacy in Other Analyses: A network meta-analysis found crisaborole to be superior to pimecrolimus (another calcineurin inhibitor) but comparable to tacrolimus (0.03% and 0.1%) in achieving ISGA success at 28-42 days.[21]
-
Patient-Reported Outcomes (PROs): A recent open-label study provided crucial insights beyond investigator assessments. While both drugs improved disease severity (EASI score) similarly over 12 weeks, tacrolimus 0.03% demonstrated a significant improvement in a broader range of child and caregiver PROs, including quality of life, anxiety, and pain interference, which crisaborole did not.[22][23]
| Efficacy Endpoint | Crisaborole 2% Ointment | Tacrolimus Ointment (0.03% & 0.1%) |
| Primary Endpoint | Investigator's Static Global Assessment (ISGA) | Eczema Area and Severity Index (EASI), Physician's Global Evaluation |
| ISGA Success (Clear/Almost Clear) | ~32% at Day 29 vs. ~25% for vehicle in pivotal trials.[1] | Higher rates of marked/excellent improvement vs. vehicle.[14] MAICs show mixed results vs. crisaborole.[18][21] |
| Pruritus Reduction | Significant improvement vs. vehicle, observed early.[11] | Significant and rapid reduction in pruritus scores.[14][16] |
| Patient-Reported Outcomes | Improved quality of life, depression, and pain interference in one study.[24] | Improved a broader range of PROs (QoL, anxiety, pain) compared to crisaborole in a 12-week study.[22][23] |
Section 3: Safety and Tolerability Profiles
The choice between crisaborole and tacrolimus often hinges on their distinct safety and tolerability profiles, particularly concerning local site reactions and long-term use considerations.
Crisaborole
The most frequently reported treatment-emergent adverse event for crisaborole is application site pain, described as burning or stinging.[5][25] However, the incidence is relatively low, reported at approximately 4% in clinical trials.[1] This is notably lower than the incidence reported for topical calcineurin inhibitors.[1] Long-term safety studies of up to 48 weeks have shown that crisaborole is well-tolerated with no major safety signals, and the majority of adverse events were mild and considered unrelated to the treatment.[25] It has low systemic absorption, adding to its favorable safety profile.[1]
Tacrolimus
Similar to crisaborole, the most common side effects of tacrolimus are local application site reactions, including a transient burning sensation and pruritus.[6][15] However, the reported incidence is significantly higher, ranging from 20% to over 50% in some studies, though these sensations typically resolve with continued treatment.[1][16]
A key differentiator for tacrolimus is the FDA-mandated "black box warning" regarding a potential long-term risk of malignancies, including skin cancer and lymphoma. This warning arose from theoretical risks based on the mechanism of action of systemic calcineurin inhibitors used in organ transplant patients. However, multiple long-term studies of topical tacrolimus, some lasting up to 4 years, have not established a causal relationship and have concluded that it is a safe treatment for AD.[10][15][25] A major advantage of tacrolimus is that, unlike corticosteroids, it does not cause skin atrophy, making it a preferred agent for sensitive areas like the face, eyelids, and intertriginous zones for both short- and long-term use.[6][10]
| Adverse Event Profile | Crisaborole 2% Ointment | Tacrolimus Ointment |
| Common Local Reactions | Application site burning/stinging.[5] | Application site burning/pruritus.[6] |
| Incidence of Local Reactions | ~4%.[1] | 20% - 58%.[1] |
| Systemic Absorption | Low systemic absorption.[1] | Minimal percutaneous absorption, reduces as skin heals.[8] |
| Long-Term Safety | Favorable profile in studies up to 48 weeks.[25] | No evidence of skin atrophy.[6][10] Boxed warning for potential malignancy risk, though a causal link has not been established in long-term dermatologic use.[10] |
| Hypersensitivity | Can cause hypersensitivity reactions (e.g., contact urticaria).[5] | Allergic reactions have been reported.[26] |
Section 4: Experimental Protocol for a Comparative Efficacy Trial
To definitively compare these two agents, a robust, double-blind, randomized controlled trial (RCT) is the gold standard. Below is a workflow for such a study.
Workflow: Randomized Controlled Trial (Crisaborole vs. Tacrolimus)
-
Patient Screening & Enrollment: Recruit patients aged 2 years and older with a clinical diagnosis of mild-to-moderate AD (e.g., ISGA score of 2 or 3) affecting a specified body surface area (e.g., 5-30%). Obtain informed consent.
-
Baseline Assessment: At Visit 1 (Day 0), conduct baseline efficacy assessments including ISGA, EASI, pruritus Numerical Rating Scale (NRS), and Patient-Reported Outcome (PRO) questionnaires (e.g., DLQI, POEM).
-
Randomization: Randomize eligible subjects in a 1:1 ratio to receive either crisaborole 2% ointment or tacrolimus 0.1% ointment. The study should be double-blind, with both treatments supplied in identical packaging.
-
Treatment Period: Instruct patients to apply a thin layer of the assigned study drug to all affected areas twice daily for a pre-defined period (e.g., 28 days or 6 weeks).
-
Follow-Up & Efficacy Assessments: Schedule follow-up visits at Weeks 1, 2, 4, and 6. At each visit, repeat all efficacy assessments (ISGA, EASI, pruritus NRS, PROs).
-
Safety Monitoring: At every visit, record all adverse events (AEs), with a specific focus on application site reactions. Perform clinical laboratory tests at baseline and end of study.
-
Primary Endpoint Analysis: The primary efficacy endpoint would be the proportion of subjects in each arm achieving ISGA success (score of 0 or 1 with a ≥2-grade improvement) at the end of the treatment period (e.g., Day 28).
-
Secondary & Final Analysis: Analyze secondary endpoints, including change from baseline in EASI and pruritus scores, and PROs. Compare AE rates between the two groups.
Caption: A typical workflow for a head-to-head randomized clinical trial comparing topical agents.
Conclusion
Crisaborole and tacrolimus represent two distinct and valuable non-steroidal therapeutic classes for the management of mild-to-moderate atopic dermatitis.
-
Crisaborole offers a highly favorable safety profile, with significantly lower rates of application site irritation, making it an appealing option, especially in patients who are sensitive to the burning sensation caused by other topicals. Its mechanism via PDE4 inhibition is a targeted approach to reducing inflammation.
-
Tacrolimus is a potent calcineurin inhibitor with a long history of demonstrated efficacy. While associated with a higher incidence of transient local irritation, it does not cause skin atrophy and may provide a broader improvement in patient-reported quality of life metrics.
The choice between these agents is a nuanced one, balancing the potency of the anti-inflammatory pathway against the tolerability profile. For drug development professionals, the distinct mechanisms offer separate platforms for discovering next-generation molecules with improved efficacy-to-tolerability ratios. Future research should prioritize well-designed, direct head-to-head trials that incorporate a comprehensive suite of patient-reported outcomes to fully capture the therapeutic benefits of each approach beyond simple investigator assessments.[23][27]
References
- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opendermatologyjournal.com [opendermatologyjournal.com]
- 3. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 4. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Tacrolimus ointment (Protopic) for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. droracle.ai [droracle.ai]
- 10. Management of Atopic Dermatitis: The Role of Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. magonlinelibrary.com [magonlinelibrary.com]
- 13. ovid.com [ovid.com]
- 14. A randomized, vehicle-controlled trial of tacrolimus ointment for treatment of atopic dermatitis in children. Pediatric Tacrolimus Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of tacrolimus ointment treatment for up to 4 years in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A multicenter trial of the efficacy and safety of 0.03% tacrolimus ointment for atopic dermatitis in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Summary of Indirect Comparisons - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. Crisaborole vs. calcineurin inhibitors in atopic dermatitis :- Medznat [medznat.ru]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 22. Improved patient- and caregiver-reported outcomes distinguish tacrolimus 0.03% from crisaborole in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improved patient- and caregiver-reported outcomes distinguish tacrolimus 0.03% from crisaborole in children with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Crisaborole’s safety holds up in long-term atopic dermatitis trial | MDedge [mdedge.com]
- 26. drugs.com [drugs.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative In Vitro Guide to Validating the Anti-Inflammatory Activity of Crisaborole
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory effects of crisaborole in vitro. It offers a comparative analysis against other standard anti-inflammatory agents, supported by detailed experimental protocols and data interpretation insights, ensuring a robust and scientifically rigorous evaluation.
Scientific Rationale: Targeting PDE4 in Inflammation
Crisaborole is a non-steroidal, topical anti-inflammatory agent approved for mild to moderate atopic dermatitis.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme highly prevalent in immune and skin cells.[3]
The PDE4-cAMP Signaling Pathway
PDE4 enzymes are critical regulators of intracellular signaling. They hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1][4][5] In inflammatory conditions, PDE4 is often overactive, leading to depleted cAMP levels and a subsequent increase in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins (ILs), and interferons.[1][3][6]
By inhibiting PDE4, crisaborole prevents the breakdown of cAMP.[1][6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). This signaling cascade ultimately suppresses the transcription and release of multiple pro-inflammatory cytokines, thereby reducing inflammation.[3][6][7]
Figure 1: Crisaborole's Mechanism of Action via PDE4 Inhibition.
The Importance of In Vitro Validation
In vitro assays are indispensable for the initial screening and mechanistic validation of anti-inflammatory compounds.[8][9] They offer a controlled environment to:
-
Confirm Target Engagement: Directly measure the effect of the compound on its intended molecular target.
-
Quantify Potency: Determine the concentration-dependent efficacy (e.g., IC50) of the drug.
-
Elucidate Mechanism: Dissect the specific cellular pathways modulated by the compound.
-
Compare Efficacy: Benchmark the compound's performance against established drugs under identical conditions.[10][11]
This guide focuses on a tiered approach to validating crisaborole, moving from broad phenotypic effects (cytokine suppression) to specific mechanistic confirmation (cAMP/CREB pathway activation).
Designing a Robust Comparative Study
A self-validating experimental design is crucial for trustworthy results. This involves careful selection of cell models, comparators, and controls.
Selecting Appropriate In Vitro Models
The choice of cell model depends on the research question. For dermatological inflammation, both immune cells and skin cells are relevant.
-
Peripheral Blood Mononuclear Cells (PBMCs): These primary cells, containing monocytes and lymphocytes, are excellent for studying general immune responses.[12] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of monocytes within the PBMC population, inducing the release of key inflammatory cytokines like TNF-α and IL-6.[13][14][15]
-
Human Keratinocyte Cell Line (HaCaT): This immortalized cell line is a cornerstone of dermatological research.[16] Keratinocytes actively participate in skin inflammation by producing cytokines and chemokines.[17] A combination of TNF-α and Interferon-gamma (IFN-γ) is often used to simulate an inflammatory microenvironment and induce a response in these cells.[17][18][19][20]
Choosing Comparators and Controls
To contextualize crisaborole's activity, its performance should be compared against well-characterized anti-inflammatory agents.
-
Roflumilast: A selective PDE4 inhibitor used systemically for COPD.[21] It serves as a positive control for the PDE4-inhibition mechanism, allowing for a direct comparison of potency and efficacy against a compound with a similar target.[5][22]
-
Dexamethasone: A potent corticosteroid with broad, non-specific anti-inflammatory effects.[22][23] It acts as a benchmark for maximal inflammatory suppression, although its mechanism (glucocorticoid receptor activation) is distinct from crisaborole's.[21][24]
Essential Controls:
-
Vehicle Control: The solvent used to dissolve the drugs (e.g., DMSO) is added to stimulated cells to ensure it has no effect on its own.
-
Unstimulated Control: Cells cultured in media alone to establish a baseline for cytokine production.
-
Stimulated Control: Cells treated with the inflammatory stimulus (e.g., LPS or TNF-α) but no drug, representing the maximum inflammatory response.
Experimental Workflow Overview
The following diagram outlines a logical workflow for a comprehensive in vitro comparison.
Figure 2: General experimental workflow for in vitro validation.
Core Experimental Protocols & Comparative Data
This section provides step-by-step methodologies for key experiments and presents illustrative data to guide expectations.
Experiment 1: Cytokine Suppression in LPS-Stimulated PBMCs
Objective: To quantify the dose-dependent ability of crisaborole to suppress the secretion of pro-inflammatory cytokines TNF-α and IL-6 from primary human immune cells and compare its potency (IC50) with roflumilast and dexamethasone.
3.1.1 Step-by-Step Protocol
-
Isolate PBMCs: Isolate PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Lymphoprep™).[12]
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.[25]
-
Drug Preparation: Prepare serial dilutions of crisaborole, roflumilast, and dexamethasone in the culture medium. A common starting concentration is 10 µM, diluted serially.
-
Pre-treatment: Add the drug dilutions and vehicle control to the appropriate wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells except the unstimulated control, to a final concentration of 100 ng/mL.[15]
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.[15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the stimulated control. Plot the dose-response curve and determine the IC50 value (the concentration of drug that causes 50% inhibition).
3.1.2 Illustrative Data: Comparative Potency
The following table summarizes expected outcomes for the inhibition of TNF-α release.
| Compound | Target/Class | Expected IC50 (TNF-α) | Rationale for Comparison |
| Crisaborole | PDE4 Inhibitor | ~0.5 - 1.0 µM | The primary test article. Its potency reflects target engagement in an immune cell context. |
| Roflumilast | PDE4 Inhibitor | ~0.01 - 0.1 µM | A more potent PDE4 inhibitor; serves as a benchmark for the class.[5] |
| Dexamethasone | Corticosteroid | ~0.001 - 0.01 µM | A highly potent, broad-spectrum anti-inflammatory agent; represents the "gold standard" for suppression.[22][23][26] |
Note: IC50 values are illustrative and can vary based on donor variability, specific reagents, and incubation times.
Experiment 2: Gene Expression in TNF-α-Stimulated Keratinocytes
Objective: To confirm that crisaborole's suppression of cytokine release is due to reduced gene transcription in a skin-relevant cell model.
3.2.1 Step-by-Step Protocol
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS. Seed cells in a 12-well plate to reach ~80% confluency on the day of the experiment.
-
Pre-treatment: Replace the medium with fresh, low-serum medium containing the test compounds (Crisaborole, Roflumilast, Dexamethasone at a fixed concentration, e.g., 1 µM) and vehicle. Incubate for 2 hours.
-
Stimulation: Add a combination of recombinant human TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to the wells.[17][19][20]
-
Incubation: Incubate for 6 hours, a time point typically sufficient for transcriptional changes.
-
RNA Extraction: Wash cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for target genes (IL6, IL8, CCL2) and a housekeeping gene (GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each condition compared to the stimulated control using the ΔΔCt method.
3.2.2 Illustrative Data: Transcriptional Suppression
| Treatment (1 µM) | Target Gene: IL8 (Fold Change vs. Stimulated Control) | Target Gene: CCL2 (Fold Change vs. Stimulated Control) |
| Stimulated Control | 1.00 | 1.00 |
| Crisaborole | ~0.35 | ~0.40 |
| Roflumilast | ~0.25 | ~0.30 |
| Dexamethasone | ~0.10 | ~0.15 |
Note: Data are representative. The magnitude of suppression demonstrates that crisaborole acts at the transcriptional level to reduce inflammatory mediator production.
Experiment 3: Mechanistic Validation of the cAMP/CREB Pathway
Objective: To provide direct evidence that crisaborole engages its target (PDE4) and activates the downstream anti-inflammatory signaling pathway (cAMP/CREB).
3.3.1 Step-by-Step Protocol (CREB Phosphorylation)
-
Cell Culture & Treatment: Culture HaCaT or PBMCs as described previously. Treat cells with Crisaborole (1 µM) or a vehicle control for 1 hour. For a positive control, use Forskolin (10 µM), a direct activator of adenylyl cyclase.[27]
-
Cell Lysis: After treatment, immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for phosphorylated CREB (p-CREB, Ser133).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-CREB to total CREB.
3.3.2 Illustrative Data: Pathway Activation
| Treatment | p-CREB / Total CREB Ratio (Fold Change vs. Vehicle) | Interpretation |
| Vehicle Control | 1.0 | Baseline level of CREB phosphorylation. |
| Crisaborole (1 µM) | ~3.5 | Demonstrates that crisaborole increases cAMP signaling, leading to CREB activation.[28][29] |
| Forskolin (10 µM) | ~6.0 | Positive control confirming the responsiveness of the pathway. |
Note: These results provide a direct mechanistic link between crisaborole treatment and the activation of the anti-inflammatory transcription factor CREB.
Synthesis and Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the anti-inflammatory effects of crisaborole in vitro. By employing relevant cell models and comparing its activity against both a class-specific inhibitor (roflumilast) and a broad-spectrum agent (dexamethasone), researchers can generate a comprehensive and reliable data package.
The experimental framework demonstrates that crisaborole:
-
Effectively suppresses the production of key pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.
-
Reduces the transcription of inflammatory genes in skin keratinocytes, confirming its action at the genomic level.
-
Mechanistically engages the PDE4/cAMP pathway, leading to the phosphorylation and activation of the anti-inflammatory transcription factor CREB.
Together, these experiments provide robust, self-validating evidence of crisaborole's anti-inflammatory properties, establishing a solid foundation for further preclinical and clinical development.
References
- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 2. ijord.com [ijord.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 12. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 13. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Very low concentration of lipopolysaccharide can induce the production of various cytokines and chemokines in human primary monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qascf.com [qascf.com]
- 17. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Can roflumilast become steroid-sparing alternative in the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roflumilast improves corticosteroid resistance COPD bronchial epithelial cells stimulated with toll like receptor 3 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dexamethasone Inhibits Synergistic Induction of PDE4B Expression by Roflumilast and Bacterium NTHi - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. researchgate.net [researchgate.net]
- 27. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Genome-wide analysis of cAMP-response element binding protein occupancy, phosphorylation, and target gene activation in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Distinct cAMP response element-binding protein (CREB) domains stimulate different steps in a concerted mechanism of transcription activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Crisaborole's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the in vivo validation of crisaborole's mechanism of action for the topical treatment of atopic dermatitis (AD). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a critical evaluation of the experimental data that underpins its therapeutic application. We will explore the causality behind experimental designs, compare its performance against established alternatives, and provide detailed protocols to empower your own research endeavors.
Introduction: A Targeted Approach to Cutaneous Inflammation
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and epidermal barrier dysfunction.[1][2] For years, topical corticosteroids (TCS) have been the cornerstone of treatment, offering broad anti-inflammatory effects.[1][3] However, their long-term use is associated with potential side effects such as skin atrophy and telangiectasia, necessitating the development of targeted, non-steroidal alternatives.[3][4]
Crisaborole (marketed as Eucrisa®) emerged as a first-in-class topical phosphodiesterase 4 (PDE4) inhibitor, offering a more specific mechanism of action.[5][6] PDE4 is an enzyme highly expressed in immune and keratinocyte cells that plays a crucial role in the inflammatory cascade.[7][8] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (camp), a signaling molecule that downregulates the production of pro-inflammatory cytokines.[1][5][9][10] This targeted approach aims to reduce inflammation and alleviate the signs and symptoms of AD with a more favorable side-effect profile compared to traditional therapies.[3][4]
The unique boron-based chemistry of crisaborole results in a low molecular weight compound, facilitating its penetration through the skin to reach the target inflammatory cells.[9][11][12][13] Once in systemic circulation, it is rapidly metabolized into inactive metabolites, limiting systemic exposure and potential side effects.[9][11][13]
Unraveling the Mechanism: In Vivo Validation Strategies
The therapeutic efficacy of crisaborole observed in clinical trials is underpinned by a robust body of preclinical in vivo research. These studies have been instrumental in validating its mechanism of action and establishing its anti-inflammatory properties in relevant animal models of skin inflammation.
The Core Mechanism: PDE4 Inhibition and cAMP Elevation
Crisaborole's primary mechanism is the selective inhibition of the PDE4 enzyme.[5][14] This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1][10] Elevated cAMP levels, in turn, modulate the activity of various downstream signaling pathways, including the nuclear factor-κB (NF-κB) and T-cell signaling pathways, ultimately resulting in a reduction of pro-inflammatory cytokine production.[5][12]
Signaling Pathway of Crisaborole's Action
Caption: Crisaborole inhibits PDE4, leading to increased cAMP levels and subsequent reduction of pro-inflammatory cytokine synthesis.
Key In Vivo Models for Validation
To investigate the in vivo effects of crisaborole, researchers have utilized various animal models that mimic the key characteristics of atopic dermatitis and other inflammatory skin conditions.
-
MC903-Induced Atopic Dermatitis-Like Model: This is a widely used mouse model where repeated topical application of the vitamin D analog MC903 (calcipotriol) induces a phenotype resembling human AD, including skin inflammation, itching, and epidermal thickening.[15][16][17][18]
-
Imiquimod-Induced Psoriasis-Like Dermatitis Model: While primarily a model for psoriasis, the imiquimod-induced model is also valuable for assessing the anti-inflammatory and anti-pruritic effects of compounds in a different inflammatory context.[7]
-
Filaggrin-Deficient Mouse Models: These genetically modified mice have impaired skin barrier function, a key feature of human AD, making them a relevant model to study the efficacy of treatments in the context of a compromised epidermal barrier.[7]
-
Staphylococcus aureus Skin Colonization Model: Given the frequent colonization and exacerbation of AD by S. aureus, this model is used to evaluate the effect of treatments on bacterial burden in the skin.[7]
Experimental Workflow: From Induction to Analysis
The in vivo validation of crisaborole typically follows a structured experimental workflow designed to induce a disease state, apply the treatment, and subsequently measure various endpoints to assess efficacy.
Experimental Workflow for In Vivo Validation
Caption: A typical experimental workflow for the in vivo validation of crisaborole in a mouse model of atopic dermatitis.
Detailed Experimental Protocol: MC903-Induced Atopic Dermatitis Model
The following protocol provides a step-by-step methodology for a common in vivo model used to validate the efficacy of crisaborole.
Objective: To evaluate the anti-inflammatory and anti-pruritic effects of topical crisaborole in a mouse model of MC903-induced atopic dermatitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MC903 (Calcipotriol) solution
-
Crisaborole ointment (2%)
-
Vehicle ointment (e.g., white petrolatum-based)
-
Anesthesia (e.g., isoflurane)
-
Calipers for ear thickness measurement
-
Equipment for behavioral observation (e.g., video recording)
-
Reagents and equipment for histological and molecular analysis
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Disease Induction:
-
Anesthetize mice lightly with isoflurane.
-
Apply a daily topical dose of MC903 solution to the designated skin area (e.g., the cheek or ear) for a specified period (e.g., 8-14 days) to induce an AD-like phenotype.
-
-
Treatment Application:
-
Divide the mice into treatment groups:
-
Crisaborole-treated group
-
Vehicle-treated group
-
Naive (untreated) control group
-
-
Beginning on a predetermined day of the induction period, topically apply a thin layer of crisaborole ointment or vehicle ointment to the inflamed skin area twice daily.
-
-
Endpoint Measurements:
-
Clinical Scoring: Daily or every other day, score the severity of skin inflammation based on erythema, scaling, and edema using a standardized scoring system. Measure ear thickness using calipers.
-
Behavioral Analysis: On specified days, record the spontaneous scratching behavior of the mice for a defined period. Quantify the number and duration of scratching bouts.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin tissue samples from the treated areas.
-
-
Ex Vivo Analysis:
-
Histology: Process a portion of the skin tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration (e.g., neutrophils, mast cells).
-
Molecular Analysis: Use another portion of the skin tissue for molecular analyses such as qPCR to measure the expression of pro-inflammatory cytokine genes (e.g., IL-4, IL-13, TNF-α) or ELISA to quantify cytokine protein levels.
-
Comparative Performance Analysis: Crisaborole vs. Alternatives
A crucial aspect of evaluating a new therapeutic is to compare its performance against existing standards of care. In the context of topical treatments for atopic dermatitis, the primary comparators for crisaborole are topical corticosteroids and topical calcineurin inhibitors (TCIs).
Crisaborole vs. Topical Corticosteroids (TCS)
| Feature | Crisaborole (PDE4 Inhibitor) | Topical Corticosteroids |
| Mechanism of Action | Selective inhibition of PDE4, leading to increased cAMP and reduced pro-inflammatory cytokine production.[1][5][10] | Broad immunosuppressive and anti-inflammatory effects through glucocorticoid receptor activation.[3] |
| Efficacy | Effective in mild to moderate atopic dermatitis, with significant reductions in disease severity and pruritus.[1][6] | Highly effective for acute flares and maintenance therapy, with a rapid onset of action.[1] |
| Long-Term Safety | Favorable long-term safety profile; not associated with skin atrophy, striae, or hypopigmentation.[3][4] | Long-term use can lead to skin thinning, telangiectasia, and systemic side effects with high-potency formulations.[3][4] |
| Application on Sensitive Areas | Suitable for use on sensitive skin areas such as the face, eyelids, and intertriginous areas.[4][6] | Use of potent corticosteroids is generally avoided in these areas due to a higher risk of side effects.[1] |
| Common Side Effects | Application site pain, such as burning or stinging, is the most common adverse event.[1][14] | Local irritation, folliculitis, and the potential for skin atrophy with prolonged use.[1][2] |
Crisaborole vs. Topical Calcineurin Inhibitors (TCIs)
| Feature | Crisaborole (PDE4 Inhibitor) | Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus) |
| Mechanism of Action | Selective inhibition of PDE4.[1][5][10] | Inhibit calcineurin, which is involved in T-cell activation and the production of inflammatory cytokines.[19] |
| Efficacy | Studies suggest comparable or, in some analyses, greater odds of achieving clear or almost clear skin compared to pimecrolimus 1% and tacrolimus 0.03% in mild to moderate AD.[20][21][22][23] | Effective second-line therapy for atopic dermatitis, particularly in sensitive areas.[1] |
| Application Site Reactions | Application site burning or stinging reported in about 4% of patients.[1] | A higher incidence of application site burning and stinging is a common side effect.[1][4] |
| Black Box Warning | No black box warning. | Carry a boxed warning regarding a potential long-term risk of malignancies, although a causal relationship has not been definitively established.[19] |
| Cost | Generally more expensive than many topical corticosteroids.[1][4] | Also tend to be more expensive than generic topical corticosteroids.[1][4] |
Conclusion and Future Directions
The in vivo validation of crisaborole's mechanism of action has provided a solid scientific foundation for its use in the treatment of atopic dermatitis. Through well-designed animal models, researchers have demonstrated its ability to inhibit PDE4, reduce the production of inflammatory mediators, and alleviate the clinical signs of the disease.
When compared to traditional topical therapies, crisaborole offers a targeted, non-steroidal approach with a favorable long-term safety profile, making it a valuable addition to the therapeutic landscape for atopic dermatitis, especially for patients with mild to moderate disease and those requiring treatment in sensitive skin areas.
Future research should continue to explore the full potential of crisaborole and other PDE4 inhibitors. This includes investigating their efficacy in other inflammatory skin diseases, understanding their impact on the skin microbiome, and potentially exploring combination therapies to further enhance treatment outcomes for patients with chronic inflammatory skin conditions.
References
- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. nbinno.com [nbinno.com]
- 4. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. nationaleczema.org [nationaleczema.org]
- 7. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 11. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. droracle.ai [droracle.ai]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 23. Crisaborole vs. calcineurin inhibitors in atopic dermatitis :- Medznat [medznat.ru]
A Comparative Guide to the Systemic Absorption of Topical Crisaborole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of topical treatments for atopic dermatitis (AD), the systemic absorption profile of a drug is a critical determinant of its safety and therapeutic index. This guide provides an in-depth, comparative analysis of the systemic absorption of crisaborole, a non-steroidal phosphodiesterase-4 (PDE4) inhibitor, against two established classes of topical therapies: corticosteroids and calcineurin inhibitors. By synthesizing pharmacokinetic data, exploring metabolic pathways, and detailing the experimental methodologies used for assessment, this document serves as a comprehensive resource for professionals in drug development and dermatological research.
Introduction: The Imperative of Minimizing Systemic Exposure
The primary goal of topical drug delivery is to maximize local efficacy in the skin while minimizing systemic absorption to avoid off-target effects. For chronic conditions like atopic dermatitis, where treatment can be long-term and applied over large surface areas, a favorable systemic absorption profile is paramount. Crisaborole was developed as a low-molecular-weight compound to facilitate skin penetration, but with a chemical structure designed for rapid metabolism upon entering systemic circulation, thereby limiting systemic exposure.[1] This guide will dissect the evidence supporting this profile and place it in the context of its therapeutic alternatives.
Comparative Systemic Pharmacokinetics
Crisaborole
Clinical studies have consistently demonstrated low systemic absorption of crisaborole following topical application.[4] In a maximal-use systemic exposure study in pediatric patients (ages 2 to 17 years) with extensive AD, twice-daily application of crisaborole ointment 2% resulted in quantifiable plasma concentrations in all subjects, with steady-state being reached by day 8.[5]
| Pharmacokinetic Parameter | Crisaborole (Day 8)[5] | Metabolite AN7602 (Day 8)[5] | Metabolite AN8323 (Day 8)[5] |
| Mean Cmax (ng/mL) | 127 ± 196 | 40.8 ± 48.6 | 6150 ± 4790 |
| Mean AUC0-12 (ng*h/mL) | 949 ± 1240 | 290 ± 313 | 63,400 ± 49,000 |
It is crucial to note that crisaborole is rapidly and extensively metabolized into two major inactive metabolites, AN7602 and AN8323.[4][6] The systemic exposure to the active drug, crisaborole, is therefore limited.[1] A study in infants aged 3 to <24 months with mild-to-moderate AD also showed comparable systemic exposure to that observed in older children and adults, based on nonlinear regression analysis.[7]
Topical Corticosteroids (TCS)
The systemic absorption of topical corticosteroids is highly variable and depends on several factors, including the potency of the steroid, the vehicle, the integrity of the epidermal barrier, the use of occlusion, and the age of the patient.[8][9] High-potency corticosteroids, such as clobetasol propionate and betamethasone dipropionate, have a greater potential for systemic absorption and associated side effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression.[5][10][11][12]
For instance, a study on the application of 25 g of clobetasol propionate 0.05% ointment to the whole body under occlusion in healthy volunteers resulted in peak plasma levels of approximately 0.5 ng/mL at 12 hours.[13] In patients with extensive eczema, the absorption was greater.[13] Another study on betamethasone dipropionate cream applied to patients with psoriasis or atopic dermatitis showed systemic absorption sufficient to cause reversible HPA axis suppression.[10]
| Drug | Potency | Condition | Systemic Effect |
| Clobetasol Propionate 0.05% | Very High | Psoriasis/Eczema | HPA axis suppression with weekly use of 45-90g.[5] |
| Betamethasone Dipropionate 0.05% | High | Psoriasis/Atopic Dermatitis | Reversible HPA axis suppression.[10] |
| Fluticasone Propionate 0.005% | Medium | Healthy Volunteers (occluded) | Plasma levels of 0.08 to 0.22 ng/mL.[14] |
Topical Calcineurin Inhibitors (TCIs)
Topical calcineurin inhibitors, including tacrolimus and pimecrolimus, generally exhibit very low systemic absorption.[15] Studies in both adult and pediatric patients with atopic dermatitis have shown that blood concentrations of tacrolimus are often below the limit of quantification.[16][17]
In a study of infants with atopic dermatitis treated with pimecrolimus cream 1%, 96% of blood concentrations measured were below 2 ng/mL, with the majority (71%) being below 0.5 ng/mL.[18][19] Similarly, for tacrolimus ointment, the majority of blood concentration samples in clinical trials were less than 1 ng/mL.[17]
| Drug | Patient Population | Key Finding |
| Pimecrolimus 1% | Infants (3-23 months) | 96% of blood concentrations < 2 ng/mL.[18][19] |
| Tacrolimus 0.1% | Adults | Blood concentrations 1800 times lower than skin concentrations.[16][20] |
Metabolic Pathways: A Key Differentiator
The fate of the drug once it reaches the systemic circulation is a critical aspect of its safety profile.
Crisaborole
Crisaborole is rapidly and extensively metabolized into inactive metabolites.[6] The primary metabolite, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (AN7602), is formed through hydrolysis and is further metabolized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (AN8323) via oxidation.[4] These metabolites lack the phosphodiesterase-4 inhibitory activity of the parent compound.[1]
Metabolic pathway of crisaborole.
Topical Corticosteroids
Topical corticosteroids that are absorbed systemically undergo metabolism primarily in the liver, similar to their systemically administered counterparts.[10][21] For example, fluticasone propionate is metabolized by cytochrome P450 3A4 to an inactive 17-β-carboxylic acid metabolite.[14][22] Betamethasone dipropionate is also metabolized in the liver and excreted by the kidneys.[10][23]
Topical Calcineurin Inhibitors
Tacrolimus is metabolized by the cytochrome P450 3A4 isoenzyme in the liver, forming several metabolites, with the 13-o-demethylated metabolite being the major one.[24][25]
Experimental Methodologies for Assessing Systemic Absorption
The assessment of systemic absorption of topical drugs is guided by rigorous experimental protocols and regulatory guidelines.[26][27][28]
In Vitro Permeation Testing (IVPT)
IVPT is a key in vitro method used to evaluate the percutaneous absorption of a topical drug product. The Franz diffusion cell is the most common apparatus used for this purpose.[1][6]
Experimental Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
-
Membrane Preparation:
-
Excised human or animal skin (e.g., porcine ear skin) is used as the membrane.[6]
-
The skin is carefully prepared to a specific thickness, and its integrity is verified.
-
-
Franz Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[6]
-
The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C).[6]
-
-
Dosing:
-
A precise amount of the topical formulation is applied to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh solution to maintain sink conditions.[1]
-
-
Analysis:
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the lag time (t_lag).[1]
-
Workflow for In Vitro Permeation Testing (IVPT).
Maximal Usage Trials (MUsT)
MUsT are clinical studies designed to evaluate the systemic exposure of a topical drug under conditions of maximal use, as anticipated in the product labeling.[8][21][26][27][29][30] This provides a worst-case scenario for systemic absorption.
Experimental Protocol: Maximal Usage Trial (MUsT)
-
Subject Selection:
-
Enroll patients with the target disease (e.g., atopic dermatitis) who have a large body surface area (BSA) affected.[21]
-
-
Dosing Regimen:
-
Administer the highest proposed strength of the topical formulation.
-
Apply the product at the maximum frequency and duration specified in the proposed label.[21]
-
Treat the maximal treatable BSA.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points over the dosing interval to determine the full pharmacokinetic profile (Cmax, Tmax, AUC).
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug and its major metabolites in plasma using a validated bioanalytical method.
-
-
Safety Monitoring:
-
Monitor subjects for any systemic adverse events and, if relevant, for effects on specific biomarkers (e.g., cortisol levels for corticosteroids).
-
Key components of a Maximal Usage Trial (MUsT).
Conclusion: A Favorable Profile for Crisaborole
The collective evidence from pharmacokinetic studies, metabolic profiling, and rigorous experimental assessments indicates that topical crisaborole has a favorable systemic absorption profile characterized by low systemic exposure to the active drug and rapid conversion to inactive metabolites.[1][4] This profile compares favorably with topical corticosteroids, particularly high-potency formulations, which carry a greater risk of systemic side effects, and is in line with the minimal systemic absorption observed with topical calcineurin inhibitors.[2][12] For drug development professionals and researchers, understanding the nuances of these systemic absorption profiles and the methodologies used to assess them is crucial for the continued development of safe and effective topical therapies for atopic dermatitis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing Treatment in Atopic Dermatitis: A Comprehensive Review of Clinical Efficacy, Safety, and Comparative Insights Into Corticosteroids, Calcineurin Inhibitors, and Phosphodiesterase-4 Inhibitors as Topical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Observations on the systemic effect of topical clobetasol propionate (Dermovate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alterlab.co.id [alterlab.co.id]
- 7. database.ich.org [database.ich.org]
- 8. FDA Finalizes Maximal Usage Trials Guidance for Topical OTC Drugs | RAPS [raps.org]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Betamethasone Dipropionate Cream, 0.05% (Augmented*) [dailymed.nlm.nih.gov]
- 11. gwlabs.com [gwlabs.com]
- 12. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. drugs.com [drugs.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Skin and systemic pharmacokinetics of tacrolimus following topical application of tacrolimus ointment in adults with moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of tacrolimus following topical application of tacrolimus ointment in adult and pediatric patients with moderate to severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cumulative exposure to high-potency topical steroid doses drives osteoporosis fractures | MDedge [mdedge.com]
- 19. Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. drugs.com [drugs.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 24. biomedscidirect.com [biomedscidirect.com]
- 25. Tacrolimus: pharmacokinetics, mechanism of action clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 26. fda.gov [fda.gov]
- 27. Maximal Usage Trials for Topically Applied Active Ingredients Being Considered for Inclusion in an Over-The-Counter Monograph: Study Elements and Considerations | FDA [fda.gov]
- 28. Safety First: What’s Needed Before A Topical Drug Enters The Clinic - Dow Development Labs [dowdevelopmentlabs.com]
- 29. Federal Register :: Maximal Usage Trials for Topically Applied Active Ingredients Being Considered for Inclusion in an Over-the-Counter Monograph: Study Elements and Considerations; Guidance for Industry; Availability [federalregister.gov]
- 30. FDA News Issue 12, May 2019 [ascpt.org]
Safety Operating Guide
Navigating the Disposal of Benzo[c]oxaborole-1,6(3H)-diol: A Guide for the Modern Laboratory
Navigating the Disposal of Benzo[c][1][2]oxaborole-1,6(3H)-diol: A Guide for the Modern Laboratory
For the pioneering researchers, scientists, and drug development professionals navigating the innovative landscape of organoboron chemistry, the responsible management of chemical compounds is as critical as the discoveries they enable. Benzo[c][1][2]oxaborole-1,6(3H)-diol, a member of the versatile oxaborole class of compounds, requires meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzo[c][1][2]oxaborole-1,6(3H)-diol, grounded in scientific principles and regulatory awareness.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Benzo[c][1][2]oxaborole-1,6(3H)-diol is paramount. This compound is known to cause skin and serious eye irritation[2]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation[2]. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin irritation upon contact[2]. |
| Body Protection | A fully fastened lab coat with complete arm coverage. | To protect the skin from accidental splashes. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for the disposal of Benzo[c][1][2]oxaborole-1,6(3H)-diol is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain[1][3].
Step 1: Waste Segregation
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing Benzo[c][1][2]oxaborole-1,6(3H)-diol[1]. The containers must be chemically compatible with the waste.
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "Benzo[c][1][2]oxaborole-1,6(3H)-diol"[1]. The date the container was first used for waste accumulation should also be clearly visible.
Step 2: Solid Waste Management
-
Contaminated Materials: All solid materials that have come into contact with Benzo[c][1][2]oxaborole-1,6(3H)-diol, such as gloves, bench paper, pipette tips, and contaminated weighing paper, must be collected in the designated solid hazardous waste container.
-
Empty Containers: Original containers of Benzo[c][1][2]oxaborole-1,6(3H)-diol must be thoroughly emptied. The first rinse of the container should be collected as liquid hazardous waste[4]. Subsequent rinses of containers that held highly toxic materials may also need to be collected as hazardous waste[4]. After appropriate rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.
Step 3: Liquid Waste Management
-
Solutions: All solutions containing Benzo[c][1][2]oxaborole-1,6(3H)-diol, including reaction mixtures and analytical samples, must be collected in the designated liquid hazardous waste container.
-
Rinsate: All rinsate from the decontamination of laboratory glassware that has been in contact with the compound must be collected as liquid hazardous waste[1].
Step 4: Waste Storage and Collection
-
Secure Storage: Keep all hazardous waste containers securely sealed except when adding waste[4].
-
Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Decontamination of Laboratory Glassware
Thorough decontamination of laboratory glassware is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the residual Benzo[c][1][2]oxaborole-1,6(3H)-diol. This initial rinsate must be collected as liquid hazardous waste.
-
Basic Wash: A basic wash can be employed to convert any remaining boronic acid derivatives into more water-soluble boronate salts[1]. This can be followed by a water rinse. All rinsates from this decontamination step should also be collected as liquid hazardous waste[1].
-
Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in the designated solid hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water[2][5]. If skin irritation persists, seek medical attention[2]. Remove and launder contaminated clothing before reuse[2].
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[2]. If eye irritation persists, seek medical advice or attention[2].
-
Ingestion: If swallowed, immediately call a poison center or doctor.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
Environmental Considerations and Regulatory Compliance
While some boronic acids are noted for their low toxicity and degradation to boric acid, the environmental fate of synthetic organoboron compounds like Benzo[c][1][2]oxaborole-1,6(3H)-diol is not fully understood[6]. Boron compounds can be hazardous to aquatic organisms, making it imperative to prevent their release into the environment[7][8]. Adherence to local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory[9][10].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Benzo[c][1][2]oxaborole-1,6(3H)-diol.
Caption: Decision workflow for the segregation and disposal of Benzo[c][1][2]oxaborole-1,6(3H)-diol waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ベンゾ[c][1,2]オキサボロール-1,6(3H)-ジオール | this compound | 1196473-37-6 | 東京化成工業株式会社 [tcichemicals.com]
- 3. kingcounty.gov [kingcounty.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. This compound | 1196473-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Benzo[c][1,2]oxaborole-1,6(3H)-diol
Comprehensive Safety & Handling Guide: Benzo[c][1][2]oxaborole-1,6(3H)-diol
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like Benzo[c][1][2]oxaborole-1,6(3H)-diol is foundational to innovation. This compound belongs to the oxaborole class, a group of boron-heterocyclic molecules recognized for their significant biological activity, including antifungal properties.[3][4] The same reactivity that makes these compounds promising therapeutic agents necessitates a rigorous and informed approach to laboratory safety.[5] This guide provides a comprehensive framework for the safe handling, use, and disposal of Benzo[c][1][2]oxaborole-1,6(3H)-diol, grounded in established safety protocols for boronic acid derivatives and the specific hazard information available for this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the specific risks associated with a compound is the critical first step in developing a robust safety plan. For Benzo[c][1][2]oxaborole-1,6(3H)-diol (CAS RN: 1196473-37-6), the primary identified hazards are:
While this information is crucial, it is important to recognize that the toxicology of many research chemicals is not fully characterized. Boronic acids and their derivatives, as a class, are known to be irritating to the skin, eyes, and respiratory system.[7] Therefore, the core principle of our safety protocol is to minimize all potential routes of exposure—dermal (skin), ocular (eyes), and inhalation—by implementing engineering controls and the appropriate use of Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling Benzo[c][1][2]oxaborole-1,6(3H)-diol in various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing (Solid) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required if outside a fume hood or if dust is generated. Use a NIOSH-approved respirator (e.g., N95).[2] |
| Solution Preparation | Chemical Safety Goggles & Face Shield[1] | Nitrile Gloves (Double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Required if not performed in a certified chemical fume hood. |
| In-Use Operations | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required if aerosols may be generated and not within a fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the designation as a serious eye irritant (H319), chemical safety goggles are mandatory for all handling procedures.[6][7] A full-face shield should be worn over goggles whenever there is a risk of splashing, such as during solution preparation or transfers of larger quantities.[1]
-
Hand Protection: To prevent skin irritation (H315), chemically resistant nitrile gloves are essential.[1][2][6] Always inspect gloves for tears or defects before use and change them immediately if contamination is suspected. Proper glove removal technique is critical to avoid skin contact.[8]
-
Body Protection: A fully buttoned laboratory coat protects the skin from accidental spills.[2] For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection over the lab coat.[1]
-
Respiratory Protection: Handling the solid compound can generate dust, which poses an inhalation risk. All weighing and transfers of the solid should be conducted within a certified chemical fume hood to minimize this risk.[1][2] If a fume hood is not available, a NIOSH-approved respirator is required.[7]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow is paramount for safety and experimental reproducibility. The following protocol outlines the essential steps for safely handling Benzo[c][1][2]oxaborole-1,6(3H)-diol.
Workflow for Handling Benzo[c][1][2]oxaborole-1,6(3H)-diol
Caption: Standard operational workflow for handling Benzo[c][1][2]oxaborole-1,6(3H)-diol.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental spill or exposure.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Small-Scale Spill Response Protocol
Caption: Step-by-step procedure for managing a small chemical spill.
Waste Disposal Protocol
Proper waste management is a critical component of laboratory safety and environmental responsibility. Boron-containing compounds are classified as requiring special disposal and must not be discarded down the sanitary sewer.[9][10]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Consumables:
-
Items such as pipette tips, weigh boats, and contaminated gloves should be disposed of as solid hazardous waste.[11]
-
All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[12][13]
Conclusion
The responsible use of Benzo[c][1][2]oxaborole-1,6(3H)-diol requires a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of risk assessment, proper PPE utilization, standardized handling procedures, and correct waste disposal, researchers can confidently and safely explore the potential of this promising class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro penetration of a novel oxaborole antifungal (AN2690) into the human nail plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ベンゾ[c][1,2]オキサボロール-1,6(3H)-ジオール | Benzo[c][1,2]oxaborole-1,6(3H)-diol | 1196473-37-6 | 東京化成工業株式会社 [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. ptb.de [ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
